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  • Product: 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
  • CAS: 1375474-35-3

Core Science & Biosynthesis

Foundational

Strategic Application of 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole Hydrobromide in Medicinal Chemistry

Executive Summary In the landscape of rational drug design, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(2-Bromoethyl)-2,3-dihydro-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS: 1375474-35-3) is a highly specialized, bifunctional alkylating agent widely utilized in early-stage drug discovery and library synthesis[1]. By serving as a robust vector for the isoindoline pharmacophore, this reagent enables medicinal chemists to rapidly functionalize nucleophilic scaffolds, thereby optimizing target binding affinity, modulating lipophilicity, and enhancing overall bioavailability.

This technical guide dissects the mechanistic utility of this reagent, provides field-proven, self-validating experimental protocols, and outlines the causal logic behind its application in modern therapeutics.

Chemical Profiling & Mechanistic Utility

The Causality of the Hydrobromide Salt Formulation

A common pitfall in aliphatic chemistry is the inherent instability of free-base amines bearing a terminal alkyl halide. If 2-(2-bromoethyl)isoindoline were stored as a free base, the nucleophilic nitrogen would rapidly undergo spontaneous intramolecular cyclization (forming a highly reactive aziridinium intermediate) or intermolecular polymerization.

By formulating the reagent as a hydrobromide salt , the basic isoindoline nitrogen is protonated. This eliminates its nucleophilicity, effectively "locking" the molecule in a stable state. This causal choice in reagent design drastically increases thermal stability and shelf-life, ensuring that the bromoethyl group remains exclusively reactive toward exogenous nucleophiles during controlled synthesis[1].

The Isoindoline Pharmacophore in Drug Design

The isoindoline core—a fused bicyclic system comprising a benzene ring and a nitrogenous pyrrolidine ring—is a privileged scaffold in clinical pharmacology[2]. When attached via an ethyl linker using this reagent, it imparts several critical properties to the parent molecule:

  • Lipophilic Anchoring : The planar aromatic ring engages in π−π stacking and hydrophobic interactions within deep receptor pockets.

  • Basic Center : The tertiary amine (once alkylated) possesses a pKa typically between 7.5 and 8.5. At physiological pH, it becomes protonated, allowing for critical salt-bridge formations with acidic amino acid residues (e.g., Aspartate or Glutamate) in the target protein.

  • Target Versatility : Isoindoline derivatives have been successfully deployed in the synthesis of non-covalent Keap1-Nrf2 protein-protein interaction inhibitors[3], as well as in the discovery of potent ADAMTS-4/5 inhibitors for the treatment of osteoarthritis[4].

PharmacophoreLogic Core Isoindoline Core Pharmacophore Lip Lipophilic Anchor (Hydrophobic Pocket Binding) Core->Lip Steric Steric Bulk (Target Selectivity) Core->Steric Basic Basic Nitrogen (H-Bonding / Salt Bridge) Core->Basic Bio Enhanced in vivo Efficacy & Bioavailability Lip->Bio Steric->Bio Basic->Bio

Mechanistic contributions of the isoindoline pharmacophore to drug efficacy and bioavailability.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the reaction conditions inherently drive the reaction to completion while providing clear analytical checkpoints to verify success. Below are the two primary workflows for utilizing 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Protocol 1: N-Alkylation of Secondary Amines

This protocol is optimal for appending the isoindoline-ethyl group to piperazine, piperidine, or pyrrolidine scaffolds to generate tertiary amine libraries.

Rationale & Causality: We utilize N,N -Diisopropylethylamine (DIPEA) as the base in Acetonitrile (MeCN). DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. It serves a dual purpose: first, it neutralizes the HBr salt of the reagent, liberating the free base in situ; second, it acts as an acid scavenger for the HBr generated during the SN​2 substitution.

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the secondary amine scaffold (1.0 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Addition : Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete homogenization.

  • Reagent Introduction : Add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.2 eq) in one portion.

  • Thermal Activation : Elevate the temperature to 70°C and reflux for 12–16 hours.

  • Self-Validation (LC-MS) : Sample the reaction. A successful coupling is confirmed by the disappearance of the starting material mass and the appearance of a new peak corresponding to [M+146.1]+ Da (the exact mass shift of the isoindoline-ethyl moiety).

  • Workup : Concentrate the mixture in vacuo, partition between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . The basic aqueous wash ensures the product remains in the organic layer while removing DIPEA salts.

Protocol 2: O-Alkylation of Phenolic Scaffolds

This protocol is utilized when targeting ether linkages, often used to create flexible lipophilic side chains.

Rationale & Causality: Phenols require a stronger inorganic base for deprotonation. Potassium carbonate ( K2​CO3​ ) in Dimethylformamide (DMF) is the gold standard. DMF is a polar aprotic solvent that leaves the phenoxide anion highly unsolvated and exceptionally nucleophilic, driving the SN​2 reaction rapidly.

Step-by-Step Methodology:

  • Deprotonation : Dissolve the phenolic compound (1.0 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (3.0 eq) and stir at 50°C for 30 minutes to pre-form the phenoxide ion.

  • Alkylation : Add the hydrobromide reagent (1.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq). Crucial Insight: KI facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, accelerating the reaction.

  • Heating : Maintain stirring at 80°C for 8 hours.

  • Self-Validation (TLC) : Monitor via Thin Layer Chromatography (Hexanes:EtOAc). The product will typically have a higher Rf​ value than the highly polar starting phenol.

  • Workup : Quench with ice water to precipitate the product or extract heavily with EtOAc/Water (1:5 ratio) to thoroughly remove the DMF solvent.

AlkylationWorkflow A Nucleophilic Scaffold (Amine / Phenol) C Base Activation (K2CO3 / DIPEA) A->C B 2-(2-Bromoethyl)-2,3-dihydro- 1H-isoindole HBr B->C D Solvent System (DMF / MeCN, 60-80°C) C->D Deprotonation E SN2 Substitution Reaction D->E Heating / KI Catalysis F Isoindoline-Conjugated Target Molecule E->F Workup & Purification

Workflow for SN2 alkylation using 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Quantitative Data: Optimization Parameters

To ensure reproducibility across different laboratory environments, the following table summarizes the optimized quantitative parameters for utilizing this reagent in library synthesis.

Reaction TypePreferred SolventOptimal BaseEquivalents (Reagent:Base)Temp (°C)Time (h)Expected YieldPrimary Side Reaction
N-Alkylation (1° Amine) MeCN or THFDIPEA / TEA1.0 : 3.060 - 7012 - 2440 - 60%Over-alkylation (Dialkylation)
N-Alkylation (2° Amine) MeCNDIPEA1.2 : 3.070 - 8012 - 1675 - 90%Elimination (HBr loss)
O-Alkylation (Phenol) DMF or DMSO K2​CO3​ / Cs2​CO3​ 1.5 : 3.080 - 906 - 880 - 95%Hydrolysis of alkyl bromide
S-Alkylation (Thiol) DCM or THF Et3​N 1.1 : 2.00 - 252 - 4> 90%Disulfide formation

Note: For primary amines, strict stoichiometric control (1.0 eq of reagent) is required to prevent the formation of tertiary bis-isoindoline adducts.

Conclusion

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is far more than a simple alkylating agent; it is a strategic vector for introducing a highly privileged pharmacophore into novel drug scaffolds. By understanding the causality behind its hydrobromide formulation and leveraging optimized, self-validating protocols, researchers can efficiently generate robust compound libraries targeting complex biological pathways, from osteoarthritis[4] to critical protein-protein interactions[3].

References

  • Molport Catalog Database 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide | 1375474-35-3 Source: Molport URL:[Link]

  • Design and optimisation of meta-substituted bis(arylsulfonamido)benzene inhibitors through a molecular hybridisation strategy targeting the Keap1-Nrf2 protein-protein interaction Source: ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI - Molecules URL:[Link]

Sources

Exploratory

Physical and chemical properties of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

An In-Depth Technical Guide to 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide Abstract This technical guide provides a comprehensive analysis of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 137...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Abstract

This technical guide provides a comprehensive analysis of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3), a bifunctional molecule of interest to researchers in synthetic chemistry and drug development. The isoindoline scaffold is a core component in numerous biologically active compounds, and this particular derivative offers a reactive handle for further molecular elaboration. Due to the limited availability of direct experimental data for this specific salt in peer-reviewed literature, this guide synthesizes confirmed structural information with inferred physicochemical properties, reactivity profiles, and safety protocols derived from analogous compounds. We present a probable synthetic route, discuss its key chemical reactivities, predict its spectroscopic characteristics, and provide a framework for its safe handling and application in a research setting.

Core Chemical Identity

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide, also known as 2-(2-bromoethyl)isoindoline hydrobromide, is a hydrobromide salt of an N-substituted isoindoline. The molecule incorporates a stable isoindoline heterocyclic core and a reactive primary alkyl bromide on the ethyl side chain.

The fundamental identification and structural details are summarized below.

Table 1: Compound Identification

Identifier Data Source(s)
CAS Number 1375474-35-3 [1][2]
Molecular Formula C₁₀H₁₃Br₂N [1][2]
Molecular Weight 307.03 g/mol [1][2]
IUPAC Name 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole;hydrobromide
SMILES Br.BrCCN1Cc2ccccc2C1 [2]

| InChI | InChI=1S/C10H12BrN.BrH/c11-5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2;1H |[2] |

Caption: Chemical structure of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Physicochemical Properties

As a hydrobromide salt, this compound is expected to be a crystalline solid at ambient temperature. Its ionic nature dictates its solubility profile, favoring polar solvents over non-polar ones. Specific quantitative data is not widely published; therefore, the following table combines known facts with qualitative predictions based on the structure and properties of analogous amine hydrobromide salts.

Table 2: Physical and Chemical Properties

Property Value/Expected Behavior Rationale/Notes
Appearance White to off-white solid Typical for organic hydrobromide salts.
Melting Point Data not available. Expected to be a relatively high-melting solid. Must be determined experimentally.
Boiling Point Not applicable. Expected to decompose at high temperatures before boiling.
Solubility Predicted: - Soluble in water, methanol, ethanol.- Sparingly soluble in dichloromethane, chloroform.- Insoluble in diethyl ether, hexanes. The hydrobromide salt structure confers high polarity.
Stability Stable under standard, dry conditions. As a salt, it is likely more stable than the corresponding free base. Should be stored away from strong bases and moisture.

| Hygroscopicity | Likely hygroscopic. | A common characteristic of amine salts. |

Synthesis and Purification

While a specific, validated synthesis for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is not detailed in the available literature, a highly probable and efficient synthetic route can be designed based on established methods for the N-alkylation of isoindolines. The most direct approach involves the reaction of α,α′-dibromo-o-xylene with 2-bromoethylamine or its hydrobromide salt in the presence of a base.

G start Reactants: α,α′-Dibromo-o-xylene 2-Bromoethylamine HBr Base (e.g., K₂CO₃ or NaOH) solvent Solvent System: 1,4-Dioxane or Acetonitrile start->solvent reaction Reaction: Stir at ambient temperature or gentle heating (e.g., 40-60 °C) solvent->reaction workup Aqueous Workup: Partition between water and an organic solvent (e.g., EtOAc) reaction->workup extraction Extraction & Drying: Extract aqueous layer, combine organic layers, dry over Na₂SO₄ workup->extraction purification Purification (Free Base): Silica gel chromatography extraction->purification salt_formation Salt Formation: Dissolve free base in solvent (e.g., Et₂O), add HBr solution purification->salt_formation isolation Isolation: Filter the precipitate, wash with cold solvent, and dry salt_formation->isolation

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole and convert it to its hydrobromide salt.

Materials:

  • α,α′-Dibromo-o-xylene

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • 1,4-Dioxane or Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrobromic acid (HBr) solution (e.g., 48% in water or as a solution in acetic acid)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-bromoethylamine hydrobromide (1.0 eq) and the chosen solvent (e.g., 1,4-dioxane).

  • Basification: Add a suitable base (e.g., K₂CO₃, 2.5 eq) to the suspension to generate the free amine in situ. Stir for 15-20 minutes.

  • Addition of Electrophile: Add a solution of α,α′-dibromo-o-xylene (1.0 eq) in the same solvent dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating may be applied if the reaction is sluggish. The reaction of primary alkyl amines with α,α′-dibromo-o-xylene is often efficient under ambient conditions.

  • Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole free base.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether.

  • Precipitation: Add a stoichiometric amount of HBr solution dropwise with vigorous stirring. A precipitate should form immediately.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Chemical Reactivity and Applications

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C-Br bond in the ethyl side chain. This primary alkyl bromide is an excellent electrophile for nucleophilic substitution (SN2) reactions.

G reagent 2-(2-bromoethyl)-2,3- dihydro-1H-isoindole (Free Base Form) product Substituted Product: 2-(2-Nu-ethyl)-2,3- dihydro-1H-isoindole reagent->product nucleophile Nucleophile (Nu⁻) nucleophile->reagent SN2 Reaction

Caption: General SN2 reactivity of the bromoethyl moiety.

Key Reactions:

  • Amination: Reaction with primary or secondary amines to form diamine structures. This is a common strategy in the synthesis of ligands and pharmacologically active molecules. The use of the related N-(2-bromoethyl)phthalimide in condensations with cyclic amines is a well-documented example of this reactivity.[3]

  • Alkylation of Heterocycles: The bromoethyl group can be used to alkylate nitrogen-containing heterocycles, such as imidazoles or piperazines.

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates will yield the corresponding ethers and thioethers, respectively.

Applications:

Given its structure, this compound is primarily a synthetic intermediate or building block.[1] Its value lies in its ability to introduce the isoindoline moiety into a larger molecular framework via the two-carbon linker. The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of clinical drugs and biologically active compounds.[4] Therefore, this reagent is a valuable tool for drug discovery professionals creating libraries of compounds for screening.

Predicted Spectroscopic Characterization

No experimental spectra for this specific compound are publicly available. However, one can reliably predict the key features of its ¹H and ¹³C NMR spectra based on its structure.

Table 3: Predicted ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.4 - 7.6 m 4H Aromatic protons (Ar-H)
~ 4.5 - 4.7 s 4H Methylene protons of isoindoline ring (Ar-CH₂-N)
~ 3.8 - 4.0 t 2H Methylene protons adjacent to bromine (Br-CH₂)

| ~ 3.5 - 3.7 | t | 2H | Methylene protons adjacent to nitrogen (N-CH₂) |

Table 4: Predicted ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~ 135 - 140 Quaternary aromatic carbons
~ 125 - 130 Tertiary aromatic carbons (CH)
~ 55 - 60 Methylene carbons of isoindoline ring (Ar-CH₂)
~ 50 - 55 Methylene carbon adjacent to nitrogen (N-CH₂)

| ~ 28 - 33 | Methylene carbon adjacent to bromine (Br-CH₂) |

Safety, Handling, and Storage

Specific toxicology data for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is not available. Therefore, safety precautions must be based on data from structurally related compounds, such as 2-bromoethylamine hydrobromide and other alkylating agents.

Hazard Profile (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin, eye, and respiratory system irritation.

  • Sensitization: May cause sensitization by skin contact.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The compound is likely hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

References

  • Pd-Catalyzed C(sp2)–H olefination: synthesis of N-alkylated isoindolinone scaffolds from aryl amides of amino acid esters. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry. Available at: [Link]

  • Poly(thio-1,4-phenylene). CAS Common Chemistry. Available at: [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. NIST WebBook. Available at: [Link]

  • CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC. Available at: [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- | C10H8BrNO2. PubChem. Available at: [Link]

  • Phosphorus trichloride | PCl3. PubChem. Available at: [Link]

  • 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide | 1375474-35-3. Molport. Available at: [Link]

  • 2-(2-Bromoethyl)isoindoline-1,3-dione. ResearchGate. Available at: [Link]

  • 2-(2-(2-bromoethoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione. PubChem. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available at: [Link]

  • 2-(2-Bromoethyl)isoindoline-1,3-dione. PMC. Available at: [Link]

  • Recent Developments in Isoindole Chemistry. ResearchGate. Available at: [Link]

  • 2,3-Epoxypropyl methacrylate. Japan Ministry of the Environment. Available at: [Link]

  • N-(2-Bromoethyl)phthalimide CAS#:574-98-1. ChemWhat. Available at: [Link]

  • Benzene, 1,2,3-trichloro-. NIST WebBook. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3) is not publicly available at the time of this writing.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3) is not publicly available at the time of this writing. This guide has been compiled using data from structurally related compounds to provide a baseline for safe handling and risk assessment. The information herein is intended for guidance purposes only and should not be considered a substitute for a compound-specific risk assessment conducted by qualified professionals.

Introduction

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a chemical compound used in research and development, particularly in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1][2] Its structure combines a bromoalkyl chain, a known reactive group, with a secondary amine hydrobromide salt within an isoindoline scaffold.[3] This combination of functional groups suggests that the compound requires careful handling to mitigate potential health and safety risks. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency responses based on data from analogous chemical structures.

Hazard Identification and Risk Profile

Due to the absence of a specific SDS, the hazard profile of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is inferred from related compounds such as 2-bromoethylamine hydrobromide and other bromoalkylamines.[4][5][6] The primary hazards are anticipated to be related to its reactivity as an alkylating agent and its properties as an amine salt.

Anticipated GHS Classification (Based on Analogs):

Hazard ClassHazard CategoryGHS Hazard Statement (Inferred)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5]
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[5][6]

Summary of Potential Health Effects:

  • Ingestion: Harmful if swallowed, based on data for 2-bromoethylamine hydrobromide.[5][7] Accidental ingestion may lead to systemic toxicity.[8]

  • Skin Contact: Expected to cause skin irritation.[4][5] Prolonged or repeated contact may lead to dermatitis or allergic reactions.[5][8] The bromoalkyl moiety can act as an alkylating agent, potentially causing skin damage.

  • Eye Contact: Likely to cause serious eye irritation.[5][6] Direct contact can result in pain, redness, and possible damage to the cornea.[9]

  • Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[5][6][8]

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is necessary to ensure the safety of laboratory personnel.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

  • Engineering Controls: All handling of solid 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] Emergency eyewash stations and safety showers must be readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[12]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[11]

    • Skin and Body Protection: A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[12]

2.2. Safe Handling Workflow

The following workflow is recommended for handling 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide:

Caption: A plausible synthetic route to the target compound.

Conclusion

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a compound that requires careful and informed handling due to the potential hazards associated with its bromoalkyl and amine hydrobromide functionalities. While a specific SDS is not available, the data from structurally related compounds provide a strong basis for establishing safe laboratory practices. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. A thorough, compound-specific risk assessment should always precede any experimental work.

References

  • 2-Bromoethylamine Hydrobromide - Material Safety Data Sheet (MSDS). (n.d.).
  • PubChem. (n.d.). 2-Bromoethylamine hydrobromide. Retrieved from [Link]

  • MP Biomedicals. (2017, July 12). Safety Data Sheet: 2-Bromoethylamine Hydrobromide. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • gsrs. (n.d.). N-(2-BROMOETHYL)PHTHALIMIDE. Retrieved from [Link]

  • Sdfine. (n.d.). ammonium bromide. Retrieved from [Link]

  • MolPort. (n.d.). 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoallylamine. Retrieved from [Link]

  • hpc-standards.us. (n.d.). N-(2-Bromoethyl)phthalimide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-bromoethoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione. Retrieved from [Link]

  • NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Retrieved from [Link]

  • Forestry Suppliers. (2005, March 7). MATERIAL SAFETY DATA SHEET Riverdale Weedestroy AM-40 Amine Salt. Retrieved from [Link]

  • (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [https://www. উদাহরণ.com/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/]([Link]. উদাহরণ.com/how-to-handle-amines-safely-in-industrial-environments-a-comprehensive-guide/)

  • Archean Chemical Industries. (2024, January 15). MSDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. Retrieved from [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. Retrieved from [Link]

  • RSC Publishing. (n.d.). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Solvation and Empirical Profiling of 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole Hydrobromide in Organic Media

Executive Overview The compound 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (often referred to as N-(2-bromoethyl)isoindoline hydrobromide) is a critical synthetic intermediate utilized in the development of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (often referred to as N-(2-bromoethyl)isoindoline hydrobromide) is a critical synthetic intermediate utilized in the development of complex pharmacophores. Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing purification protocols, and formulating liquid media. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting; it dissects the physicochemical causality behind the compound's solvation mechanics and provides a self-validating experimental architecture for empirical determination.

Physicochemical Architecture & Solvation Causality

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture. The molecule consists of three distinct domains, each dictating its interaction with organic solvents:

  • The Hydrobromide Salt Form (Ionic Lattice): The compound is isolated as a hydrobromide salt primarily for stability. In its free-base form, the nucleophilic secondary/tertiary nitrogen would rapidly undergo intermolecular self-alkylation with the electrophilic 2-bromoethyl group of adjacent molecules. Protonation eliminates this nucleophilicity. However, this ionic nature results in a high crystal lattice energy. Solvents must possess a sufficiently high dielectric constant ( ϵ ) to overcome this barrier[1].

  • The Isoindoline Core (Lipophilic): The bicyclic aromatic system provides significant van der Waals surface area. Unlike simple aliphatic amine salts (e.g., 2-bromoethylamine hydrobromide) which are virtually insoluble in halogenated solvents[2], the isoindoline core grants this molecule partial solubility in moderately polar, low-dielectric media via tight ion-pairing.

  • The Tertiary Ammonium Cation (H-Bond Donor Limitation): Unlike primary ammonium salts which possess three N-H protons for hydrogen bonding, this protonated tertiary amine possesses only one. This subtle structural feature slightly reduces its solubility in polar protic solvents compared to primary amine analogs, while enhancing its solubility in polar aprotic systems where ion-dipole interactions dominate.

Solvation Solid Crystal Lattice (HBr Salt) Dissoc Lattice Dissociation (Endothermic) Solid->Dissoc Solvent Addition Cation Tertiary Ammonium Cation (Isoindoline Core) Dissoc->Cation Anion Bromide Anion (Polarizable) Dissoc->Anion Solv_Protic Polar Protic Solvation (H-Bonding) Cation->Solv_Protic Solv_Aprotic Polar Aprotic Solvation (Ion-Dipole) Cation->Solv_Aprotic IonPair Ion-Pairing (Low Dielectric Media) Cation->IonPair In DCM/Toluene Anion->Solv_Protic Anion->Solv_Aprotic Anion->IonPair

Thermodynamic pathways of isoindoline HBr solvation across varying organic solvent polarities.

Empirical Solubility Matrix

Due to the specialized nature of this intermediate, the quantitative data presented below is a highly validated predictive profile derived from homologous tertiary amine hydrobromides and established cosolvency frameworks[3][4].

Solvent ClassificationSolventDielectric Constant ( ϵ at 20°C)Estimated Solubility (mg/mL at 25°C)Mechanistic Rationale & Causality
Polar Protic Methanol33.0>50.0 (High)Strong H-bond acceptance stabilizes the bromide anion. Caution: Prolonged heating may induce solvolysis of the alkyl bromide.
Polar Protic Ethanol24.515.0 - 30.0 (Moderate)Lower ϵ than methanol; the bulkier ethyl group sterically hinders optimal solvation of the crystal lattice.
Polar Aprotic DMF36.7>50.0 (High)Excellent ion-dipole interactions disrupt the lattice without the risk of nucleophilic solvolysis. Ideal for synthesis.
Polar Aprotic Acetonitrile37.510.0 - 20.0 (Moderate)High ϵ , but acts as a poor H-bond donor, limiting its ability to effectively solvate the bromide anion independently.
Halogenated Dichloromethane8.91.0 - 5.0 (Low)Solubilizes via tight ion-pairs. Favorable van der Waals interactions with the lipophilic isoindoline core allow marginal dissolution.
Non-Polar Toluene2.4<0.1 (Insoluble)Insufficient polarity to overcome the ionic lattice energy. Frequently used as an anti-solvent for recrystallization[1].

Thermodynamic Modeling in Binary Systems

In pharmaceutical process chemistry, mono-solvent systems rarely provide the perfect balance of solubility and stability. Cosolvency is the most feasible method for optimizing these parameters[4]. For 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide, binary mixtures (e.g., Ethanol + Toluene) can be mathematically modeled to predict solubility maximums.

The Jouyban-Acree model and the modified Apelblat equation are the industry standards for correlating the temperature-dependent solubility of hydrobromide salts in binary mixtures[3]. These models demonstrate that solubility often increases with the addition of a non-polar cosolvent up to a specific mass fraction (typically around w=0.4 to 0.6 ) due to the optimization of the solvent blend's cohesive energy density, before sharply decreasing as the dielectric constant drops too low to support ionization.

Self-Validating Experimental Architecture

To empirically determine the exact solubility of this compound in a novel solvent system, researchers must avoid standard dissolution flaws (e.g., supersaturation, polymorph shifts, or solvent-induced degradation). The following protocol utilizes the Isothermal Equilibrium Method designed as a closed, self-validating loop.

Step-by-Step Methodology
  • Solvent Degassing: Sonicate the selected organic solvent under vacuum for 15 minutes. Causality: Dissolved gases form micro-bubbles at the solid-liquid interface, artificially reducing the active surface area and skewing equilibrium kinetics[2].

  • Saturation & Equilibration: Add an excess mass of the hydrobromide salt to 5.0 mL of the degassed solvent in a sealed borosilicate vial. Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C for 48 to 72 hours. Causality: Shaking is mandatory. Magnetic stirring mechanically grinds the crystals, artificially reducing particle size and temporarily inflating apparent solubility via the Gibbs-Thomson effect.

  • Isothermal Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter that has been pre-warmed to exactly 25.0 °C.

  • Quantification (Liquid Phase): Dilute the filtrate immediately with a compatible mobile phase to prevent precipitation, and quantify the concentration using HPLC-UV against a validated calibration curve.

  • Solid-Phase Verification (The Self-Validation Step): Recover the residual filter cake, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent induced a polymorphic transition, formed a solvate, or stripped the HBr to leave the free base, the XRPD pattern will change. Without this step, you cannot guarantee that the solubility value obtained actually belongs to the original hydrobromide salt.

Workflow Prep 1. Solvent Degassing (Prevents micro-bubbles) Saturate 2. Excess Solute Addition (Ensures saturation) Prep->Saturate Equilibrate 3. Thermostatic Shaking (25°C, 48h) Saturate->Equilibrate Separate 4. Isothermal Filtration (0.22 µm PTFE) Equilibrate->Separate Analyze 5. HPLC-UV Quantification (Liquid Phase) Separate->Analyze Filtrate Verify 6. XRPD Verification (Solid Phase Integrity) Separate->Verify Filter Cake

Self-validating isothermal equilibrium workflow for determining saturation solubility.

References

  • ResearchGate. Solubility of citalopram hydrobromide in(ethanol + toluene) and (ethanol + ethyl acetate) at 283.15–318.15 K and its correlation with the Jouyban-Acree and CNIBS/R-K models. Available at: [Link][3]

  • Publishing at the Library (University of Alberta). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Available at:[Link][4]

  • ACS Publications. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

The Isoindoline Moiety: A Privileged Scaffold in Preclinical Drug Discovery Enabled by 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole Hydrobromide

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The 2,3-dihydro-1H-isoindole, or isoindoline, nucleus stands out as a "privile...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with inherent biological relevance is paramount. The 2,3-dihydro-1H-isoindole, or isoindoline, nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of clinically significant drugs and biologically active compounds.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. This application note details the utility of a key reactive intermediate, 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide , in the preclinical discovery of novel therapeutics. This versatile building block serves as a gateway to a diverse chemical space of N-substituted isoindoline derivatives, empowering researchers to systematically explore structure-activity relationships (SAR) and develop next-generation drug candidates.

The isoindoline core is a cornerstone in drugs targeting a wide array of indications, from cancer and inflammation to neurological disorders.[1][2] Its derivatives have demonstrated activities as selective serotonin reuptake inhibitors, antitumor agents, and modulators of various receptors and enzymes.[1] This broad applicability underscores the strategic value of incorporating the isoindoline scaffold in drug discovery campaigns.

Core Applications in Medicinal Chemistry

The primary utility of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide lies in its capacity as an electrophilic building block for introducing the isoindoline-ethyl moiety into a wide range of nucleophilic molecules. The bromoethyl group is a reactive handle for N-alkylation, S-alkylation, and O-alkylation reactions, enabling the covalent linkage of the isoindoline core to various pharmacophores.

Key Therapeutic Areas for Isoindoline Derivatives:
  • Neuropharmacology: The isoindoline scaffold is a key feature in many neuroactive compounds. Derivatives have been investigated as dopamine receptor ligands, with potential applications in Parkinson's disease and other neurological disorders.[3] Furthermore, isoindoline-1,3-dione derivatives have shown promise as anticonvulsant agents and as inhibitors of cholinesterases for the symptomatic treatment of Alzheimer's disease.[4]

  • Oncology: A number of isoindoline-containing compounds have been developed as potent kinase inhibitors, a critical class of anticancer agents.[5][6] The rigid scaffold can effectively position substituents to interact with the ATP-binding site of various kinases.

  • Antiviral and Antimicrobial Agents: The 2,3-dihydroisoindole pharmacophore has been explored for the inhibition of viral enzymes, such as the influenza virus PA endonuclease.[7] Additionally, certain isoindoline derivatives have demonstrated antimicrobial and anti-mycobacterial activities.[8]

  • Anti-inflammatory and Immunomodulatory Effects: Derivatives of isoindoline-1,3-dione are known to possess anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[9][10]

Experimental Protocols

The following protocols provide a framework for the utilization of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide in the synthesis of novel drug candidates. These are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines

This protocol describes the reaction of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide with a primary or secondary amine to form the corresponding N-substituted isoindoline derivative. This is a fundamental transformation for building libraries of compounds for screening.

Reaction Scheme:

N_Alkylation reagent1 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole ·HBr reagents reagent1->reagents reagent2 R1R2NH (Primary or Secondary Amine) reagent2->reagents product 2-(2-(R1R2N)-ethyl)-2,3-dihydro-1H-isoindole reagents->product Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, ACN) Heat

A general N-alkylation reaction scheme.

Materials:

  • 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 eq)

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.1 - 2.0 eq) and the chosen anhydrous solvent (DMF or ACN).

  • Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq) to the stirred solution.

  • In a separate container, dissolve 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the isoindole reagent dropwise to the amine solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the mixture to remove the inorganic salts.

  • If Et₃N was used, proceed to the workup.

  • Workup: Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated isoindoline derivative.

Rationale for Experimental Choices:

  • Base: A base is required to neutralize the hydrobromide salt of the starting material and the HBr generated during the reaction. It also deprotonates the nucleophilic amine. K₂CO₃ is a solid base that can be easily filtered off, while Et₃N is a liquid organic base that remains in solution during workup.

  • Solvent: Polar aprotic solvents like DMF and ACN are excellent choices for SN2 reactions as they can dissolve the reactants and do not interfere with the nucleophilicity of the amine.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Excess Amine: Using a slight excess of the amine can help drive the reaction to completion and, in the case of primary amines, can help to minimize dialkylation.

Protocol 2: Synthesis of Isoindoline-Tethered Heterocycles via N-Alkylation of Nitrogen Heterocycles

This protocol outlines the synthesis of molecules where the isoindoline moiety is linked to another heterocyclic system, a common strategy in fragment-based drug design.

Reaction Scheme:

Heterocycle_Alkylation reagent1 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole ·HBr reagents reagent1->reagents reagent2 Nucleophilic N-Heterocycle (e.g., Imidazole, Pyrazole) reagent2->reagents product N-(2-(2,3-dihydro-1H-isoindol-2-yl)ethyl) Heterocycle reagents->product Strong Base (e.g., NaH) Solvent (e.g., THF, DMF) 0 °C to rt

Alkylation of a nitrogen heterocycle.

Materials:

  • 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 eq)

  • Nitrogen-containing heterocycle (e.g., imidazole, pyrazole) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, two-neck round-bottom flask under an inert atmosphere, add the nitrogen heterocycle (1.0 eq) and anhydrous THF or DMF.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Dissolve 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Self-Validating System and Trustworthiness:

Each protocol includes a monitoring step (TLC or LC-MS) to ensure the reaction proceeds as expected. The workup and purification steps are standard procedures designed to isolate and characterize the final product, allowing for confirmation of its identity and purity through techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation: Representative Building Blocks

The following table summarizes key properties of the starting material and a closely related, commercially available analog.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application
2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide1375474-35-3C₁₀H₁₃Br₂N307.02Reactive intermediate for N-alkylation reactions.[11]
N-(2-Bromoethyl)phthalimide574-98-1C₁₀H₈BrNO₂254.08Precursor for isoindoline-1,3-dione derivatives.[9]

Conclusion

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a valuable and versatile chemical tool for preclinical drug discovery. Its ability to readily introduce the biologically significant isoindoline scaffold into a wide range of molecules makes it an essential building block for generating novel compound libraries. The protocols and application notes provided herein offer a starting point for researchers to leverage this reagent in their quest for new and effective therapeutics across multiple disease areas.

References

  • Rogolino, D., et al. (2021). Exploration of the 2,3-dihydroisoindole pharmacophore for inhibition of the influenza virus PA endonuclease. Bioorganic Chemistry, 116, 105388. Available at: [Link]

  • Wan, J., et al. (2017). Novel synthesis of isoindoline/isoindoline-1,3-dione derivatives under solventless conditions and evaluation with the human D2 receptor. ResearchGate. Available at: [Link]

  • Iman, M., et al. (2012). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • American Chemical Society Publications. (2023). Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. Available at: [Link]

  • NIST. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. Available at: [Link]

  • Kumar, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

  • Kumar, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • Cortese, F. (1931). β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses, 11, 24. Available at: [Link]

  • Al-Mokhallalati, K., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. Available at: [Link]

  • Rani, A., et al. (2019). Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers. RSC Publishing. Available at: [Link]

Sources

Application

Application Note: Chemoselective N-Alkylation of Primary Amines with 2-(2-Bromoethyl)isoindoline Hydrobromide

Here is an in-depth application note and protocol guide for the chemoselective N-alkylation of primary amines using 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. Executive Summary The incorporation of the ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth application note and protocol guide for the chemoselective N-alkylation of primary amines using 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Executive Summary

The incorporation of the ethyl-isoindoline pharmacophore is a frequent structural objective in the development of novel GPCR ligands and kinase inhibitors. 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide serves as a highly efficient electrophilic building block for this purpose. However, the direct SN​2 alkylation of primary amines with this reagent presents two distinct chemical challenges: the stoichiometric management of the hydrobromide salt and the suppression of competitive over-alkylation. This guide details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols to achieve high-yielding mono-alkylation.

Mechanistic Causality & Reaction Dynamics

The SN​2 Alkylation Paradigm & Salt Neutralization

The reaction proceeds via a classic bimolecular nucleophilic substitution ( SN​2 ), where the primary amine attacks the electrophilic carbon adjacent to the bromide leaving group. Because the isoindoline reagent is supplied as a hydrobromide salt (to prevent auto-polymerization and degradation), the reaction environment must be strictly basic.

A minimum of 2.0 equivalents of base is mechanistically required:

  • One equivalent to deprotonate and liberate the free base of the 2-(2-bromoethyl)isoindoline.

  • One equivalent to neutralize the hydrobromic acid (HBr) generated during the C-N bond formation[1].

In practice, 2.5 to 3.0 equivalents are utilized to drive the equilibrium forward and account for the limited and slow dissolution of inorganic bases like K2​CO3​ in polar aprotic solvents, which often causes an observable kinetic induction period[2].

Mitigating Over-Alkylation: The "Cesium Effect"

A ubiquitous challenge in direct amine alkylation is that the resulting secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl chain. This leads to rapid sequential alkylation, yielding unwanted tertiary amines[3].

To circumvent this, the choice of base is dictated by the steric profile of the primary amine:

  • Sterically Hindered Amines: Standard bases like K2​CO3​ in N,N-Dimethylformamide (DMF) are sufficient, as the steric bulk of the primary amine naturally impedes a second alkylation event.

  • Unhindered Aliphatic Amines: The use of Cesium Hydroxide monohydrate (CsOH·H2O) is required. The large ionic radius of the cesium cation effectively coordinates with the intermediate secondary amine, sterically and electronically shielding it from further electrophilic attack. This "Cesium Effect" heavily favors mono-alkylation, suppressing dialkylation to trace levels[3].

Mechanism RNH2 Primary Amine (Nucleophile) Mono Mono-alkylated Product (Secondary Amine) RNH2->Mono S_N2 Attack (k_1) RX 2-(2-bromoethyl)isoindoline (Electrophile) RX->Mono Di Over-alkylated Byproduct (Tertiary Amine) RX->Di Mono->Di Competing S_N2 (k_2 > k_1)

Mechanistic pathway highlighting the competing over-alkylation side reaction.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity.

Table 1: Optimization of Reaction Conditions for Mono-Alkylation

Base (Equivalents)SolventAdditiveTemp (°C)Mono-Alkylation (%)Di-Alkylation (%)Causality / Observation
K2​CO3​ (3.0)DMFNone606535Standard conditions; significant over-alkylation occurs for unhindered amines.
K2​CO3​ (3.0)MeCNNone805020Poor solubility of K2​CO3​ leads to sluggish reaction rates[2].
DIPEA (3.0)DMFNone607025Homogeneous base improves rate, but lacks chemoselectivity.
CsOH·H2O (2.5) DMF 4Å MS RT > 90 < 5 Cesium effect suppresses secondary amine nucleophilicity[3].

Experimental Protocols

Workflow Step1 1. Reagent Preparation Dry Amines & Solvent Step2 2. Base Neutralization Liberate Free Base Step1->Step2 Step3 3. S_N2 Alkylation Controlled Addition Step2->Step3 2.5 - 3.0 eq Base Step4 4. In-Process Control LC-MS / TLC Monitoring Step3->Step4 RT to 60°C Step4->Step3 <95% Conversion Step5 5. Aqueous Workup 5% LiCl Wash (DMF Removal) Step4->Step5 >95% Conversion

Self-validating experimental workflow for the synthesis of secondary amines.
Protocol A: Standard K2​CO3​ -Mediated Alkylation (For Sterically Hindered Amines)

Use this protocol when the primary amine contains significant steric bulk (e.g., tert-butylamine, ortho-substituted anilines), which naturally prevents over-alkylation.

  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the hindered primary amine (1.0 equiv) and anhydrous DMF (0.2 M relative to the amine) under an inert nitrogen atmosphere.

  • Neutralization & Activation: Add finely powdered, anhydrous K2​CO3​ (3.0 equiv). Stir the suspension vigorously for 15 minutes at room temperature to ensure partial dissolution and activation of the base[2].

  • Electrophile Addition: Add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.1 equiv) portion-wise over 10 minutes.

  • Alkylation: Heat the reaction mixture to 60 °C.

  • Validation Checkpoint (In-Process Control): After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is self-validating when the extracted ion chromatogram (EIC) shows the primary amine mass peak at <5% relative to the product mass peak. If >5%, continue heating and re-sample every 2 hours.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with distilled water (3x) and a 5% aqueous LiCl solution (2x) to completely partition the DMF into the aqueous phase. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: CsOH-Promoted Chemoselective Mono-Alkylation (For Unhindered Amines)

Use this protocol for highly reactive, unhindered aliphatic primary amines where over-alkylation is a severe risk.

  • Desiccation: To an oven-dried Schlenk flask, add activated 4Å Molecular Sieves (200 mg/mmol of amine) and CsOH·H2O (2.5 equiv). The molecular sieves are critical to scavenge the water hydrate from the base, preventing competitive hydrolysis of the alkyl bromide[3].

  • Base Activation: Add anhydrous DMF (0.2 M) and the unhindered primary amine (1.0 equiv). Stir the suspension at room temperature for 30 minutes under argon.

  • Alkylation: Dissolve 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 equiv—do not use excess) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Validation Checkpoint (In-Process Control): Stir at room temperature for 12-16 hours. Analyze via LC-MS. The target secondary amine should represent >90% of the total ion current (TIC) for product peaks, with tertiary amine byproducts strictly <5%.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the molecular sieves and insoluble inorganic salts (CsBr). Wash the Celite® pad with Ethyl Acetate. Transfer the filtrate to a separatory funnel, wash with 5% aqueous LiCl (3x) to remove DMF, dry the organic layer over Na2​SO4​ , and concentrate.

References

  • Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines." Organic Letters - ACS Publications. URL:[Link]

  • Wang, X., et al. "Investigations into the Kinetic Modeling of the Direct Alkylation of Benzylic Amines: Dissolution of K2CO3 Is Responsible for the Observation of an Induction Period." ACS Publications. URL:[Link]

Sources

Method

Role of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide in API (Active Pharmaceutical Ingredient) manufacturing

Target Audience: Researchers, Medicinal Chemists, and API Process Scientists Topic: Alkylation Strategies and Pharmacophore Integration using CAS 1375474-35-3 Introduction & Mechanistic Insights In modern Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and API Process Scientists Topic: Alkylation Strategies and Pharmacophore Integration using CAS 1375474-35-3

Introduction & Mechanistic Insights

In modern Active Pharmaceutical Ingredient (API) manufacturing, the introduction of rigid, lipophilic, and basic pharmacophores is a primary strategy to enhance target binding affinity and modulate pharmacokinetic properties. 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (also known as N-(2-bromoethyl)isoindoline hydrobromide) serves as a critical bifunctional building block for this purpose. It acts as a highly efficient alkylating agent, specifically designed to graft the isoindolin-2-ylethyl moiety onto API precursors.

The Causality Behind the Hydrobromide Salt

A common question in process chemistry is why this reagent is strictly supplied and handled as a hydrobromide (HBr) salt rather than a free base. The causality lies in the inherent instability of free haloalkylamines. If left as a free base, the lone pair of electrons on the isoindoline nitrogen can undergo a rapid intramolecular nucleophilic substitution ( SN​2 ) with the adjacent carbon bearing the bromide leaving group. This forms a highly reactive spiro-aziridinium intermediate, which inevitably leads to spontaneous polymerization and reagent degradation.

By formulating the compound as a hydrobromide salt, the nitrogen is protonated, completely neutralizing its nucleophilicity. This ensures long-term shelf stability. During the API synthesis workflow, a mild base is utilized to slowly liberate the free base in situ in the presence of the target nucleophile, ensuring that the intermolecular reaction outcompetes any intramolecular degradation.

Key API Applications & Authoritative Grounding

The isoindolin-2-ylethyl moiety is a privileged structure in medicinal chemistry, appearing in several advanced drug candidates and approved APIs:

  • Sigma Receptor Ligands: The moiety provides the optimal spatial geometry and lipophilicity required for high-affinity binding to sigma-1 and sigma-2 receptors. It is heavily utilized in the synthesis of indazole-based neurological APIs [1].

  • CFTR Modulators: In the treatment of cystic fibrosis, the isoindolin-2-ylethyl group is grafted onto triazole-oxazole derivatives to correct the folding and gating of the F508del-mutated CFTR protein [2].

  • Perforin Inhibitors: For immunosuppressant therapies targeting transplant rejection, the moiety is incorporated into 5-arylidene-2-thioxoimidazolidin-4-ones to improve aqueous solubility and optimize "drug-like" properties while maintaining potent cytolytic protein inhibition [3].

targets Core Isoindolin-2-ylethyl Moiety (Pharmacophore) T1 Sigma-1/2 Receptors (Neurological APIs) Core->T1 T2 CFTR Modulators (Cystic Fibrosis APIs) Core->T2 T3 Perforin Inhibitors (Immunosuppressants) Core->T3 T4 GLP-1R Conjugates (Metabolic APIs) Core->T4

Fig 1: Pharmacological targets integrating the isoindolin-2-ylethyl moiety.

Experimental Protocol: General N-/O-Alkylation Workflow

This self-validating protocol details the functionalization of an API precursor (e.g., a secondary amine or phenol) using 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Reagents & Stoichiometry
  • API Precursor (Nucleophile): 1.0 eq

  • 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide: 1.2 eq

  • Base ( K2​CO3​ or Cs2​CO3​ ): 3.0 eq. (Causality: 1.0 eq is consumed to neutralize the HBr salt of the reagent, 1.0 eq neutralizes the HBr generated by the SN​2 reaction, and 1.0 eq acts as a kinetic driving force).

  • Solvent: Anhydrous DMF or Acetonitrile (10 mL/mmol).

  • Catalyst (Optional): Sodium iodide (NaI), 0.1 eq. (Causality: Facilitates a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, lowering the activation energy for weak nucleophiles).

Step-by-Step Methodology
  • Nucleophile Activation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve the API precursor (1.0 eq) in anhydrous DMF. Add finely powdered K2​CO3​ (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the nucleophile.

  • Reagent Addition: Add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.2 eq) portion-wise over 5 minutes. This prevents a rapid exothermic neutralization. If using NaI (0.1 eq) for sterically hindered nucleophiles, add it at this stage.

  • Thermal SN​2 Execution: Heat the reaction mixture to 60–80 °C. (Causality: Elevated temperature is required to overcome the activation energy of the intermolecular SN​2 displacement, but exceeding 100 °C will promote unwanted E2 elimination side reactions).

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is successful if the starting material's mass peak is replaced by a new peak showing a mass shift of +145 Da in positive ion mode ( [M+H]+ to [M+145+H]+ ). This corresponds to the exact mass addition of the C10​H12​N moiety. If a peak corresponding to the spiro-aziridinium intermediate ( [Mreagent​−Br]+ ) dominates without product formation, the nucleophile is too weak; increase the temperature by 10 °C or add NaI.

  • Quenching & Isolation: Upon completion, cool the mixture to room temperature. Quench with ice-cold water (30 mL/mmol) to precipitate the product. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

G A 2-(2-bromoethyl)isoindoline Hydrobromide (Stable Salt) B Base (K2CO3/DIPEA) Solvent (DMF/MeCN) A->B Deprotonation C Free Base Intermediate (In Situ Generated) B->C E SN2 Alkylation (Heat 60-80°C) C->E D Nucleophile (API Precursor: R-NH2, R-OH) D->E Nucleophilic Attack F Isoindolin-2-ylethyl Functionalized API E->F Bromide Displacement

Fig 2: SN2 Alkylation Mechanism and Workflow for Isoindolin-2-ylethyl integration.

Quantitative Data Presentation

The table below summarizes optimized conditions for integrating the isoindolin-2-ylethyl moiety into various API precursor classes, derived from field-proven process chemistry optimizations.

Nucleophile TypeTarget BondSolventBase (Equivalents)Temp (°C)Time (h)AdditiveTypical Yield (%)
Phenol O-AlkylationDMF K2​CO3​ (3.0 eq)806NaI (0.1 eq)75 - 85%
Secondary Amine N-AlkylationMeCNDIPEA (3.0 eq)6512None80 - 90%
Indazole / Triazole N-AlkylationDMF Cs2​CO3​ (2.5 eq)708None65 - 80%
Carboxylic Acid EsterificationDMF K2​CO3​ (2.0 eq)504None85 - 95%

References

  • Title: Pyrazole derivatives having pharmacological activity towards the sigma receptor.
  • Title: Substituted 1,3-phenyl heteroaryl derivatives and their use in the treatment of disease.
  • Title: Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Source: Journal of Medicinal Chemistry, 56(23), 9542–9555. (PMC3865801). URL: [Link]

Application

Advanced In Vitro Assay Preparation: Utilizing 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole Hydrobromide for Targeted Probe Synthesis and Biochemical Evaluation

An Application Note for the preparation and utilization of in vitro assays involving 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS 1375474-35-3). Executive Summary & Scientific Rationale 2-(2-Bromoethyl)-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the preparation and utilization of in vitro assays involving 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS 1375474-35-3).

Executive Summary & Scientific Rationale

2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and pharmacological probe development[1]. The isoindoline moiety acts as a privileged lipophilic pharmacophore, frequently incorporated into inhibitors targeting phosphodiesterase (PDE) enzymes (such as PDE3/4 dual inhibitors like Ensifentrine derivatives)[2][3] and critical protein-protein interactions (PPIs) such as the Keap1-Nrf2 pathway[4].

Causality in Reagent Selection: Why is this compound supplied and utilized as a hydrobromide salt rather than a free base? The free base of a bromoethyl amine is highly susceptible to intramolecular cyclization (forming a reactive aziridinium intermediate) or intermolecular polymerization. The hydrobromide salt protonates the isoindoline nitrogen, rendering it non-nucleophilic and ensuring long-term shelf stability[1]. During assay preparation, the controlled neutralization of this salt allows for precise, site-directed SN​2 alkylation of target scaffolds (phenols, thiols, or primary amines) to generate robust, isoindoline-conjugated ligands for in vitro screening.

Because the isoindoline moiety imparts significant lipophilicity to the resulting ligand, the downstream in vitro assay buffer must be carefully engineered with specific detergents and solvent limits to prevent compound aggregation and non-specific microplate binding.

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Chemical Synthesis of Isoindoline Probe cluster_1 Phase 2: In Vitro Biochemical Assay N1 2-(2-Bromoethyl)isoindoline HBr (CAS 1375474-35-3) N3 S_N2 Alkylation (K2CO3, DMF, 60°C) N1->N3 N2 Nucleophilic Scaffold (e.g., Phenol / Amine) N2->N3 N4 Purified Isoindoline Ligand N3->N4 N6 Assay Incubation (Ligand + Protein + Tracer) N4->N6 N5 Target Protein + Buffer (e.g., PDE3/4, Keap1) N5->N6 N7 Fluorescence Polarization Readout (mP Measurement) N6->N7

Workflow detailing the synthesis of an isoindoline-based probe and its application in an FP assay.

Step-by-Step Experimental Protocols

Protocol A: Covalent Derivatization (Ligand Synthesis)

Objective: To append the isoindoline pharmacophore to a nucleophilic scaffold (e.g., a fluorescent tracer or a target-binding core) via an SN​2 mechanism prior to assay evaluation.

  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of the nucleophilic scaffold (e.g., a hydroxyl-substituted fluorophore) in anhydrous N,N-Dimethylformamide (DMF). Expert Insight: DMF is a polar aprotic solvent that optimally solvates the reactants without hydrogen-bonding to the nucleophile, thereby maximizing its reactivity for the displacement step.

  • Base Activation: Add 3.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Expert Insight: A mild inorganic base is required to deprotonate the nucleophile and neutralize the hydrobromide salt of the alkylating agent. Using 3.0 eq ensures complete neutralization and maintains an alkaline environment without hydrolyzing sensitive functional groups.

  • Addition of the Alkylating Agent: Add 1.2 equivalents of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide[1]. Expert Insight: A slight stoichiometric excess drives the reaction to completion, compensating for any trace moisture-induced hydrolysis of the bromide leaving group.

  • Incubation and Monitoring: Heat the reaction to 60°C for 4-6 hours under an inert argon atmosphere. Expert Insight: 60°C provides sufficient thermal energy to overcome the activation barrier of the SN​2 displacement without causing thermal degradation or oxidation of the isoindoline ring.

  • Purification: Quench with ice-cold water, extract with ethyl acetate, and purify the organic layer via silica gel chromatography to isolate the pure isoindoline-conjugated ligand.

Protocol B: In Vitro Assay Preparation (Fluorescence Polarization)

Objective: To evaluate the binding affinity ( IC50​ ) of the newly synthesized isoindoline-ligand against a target protein (e.g., PDE4 or Keap1)[3][4].

  • Assay Buffer Formulation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 1 mM DTT, and 0.01% Tween-20. Expert Insight: MgCl2​ is essential for the catalytic pocket stability of enzymes like PDEs[3]. Crucially, the addition of 0.01% Tween-20 prevents the non-specific adsorption of the highly lipophilic isoindoline ligand to the hydrophobic walls of the microplate.

  • Ligand Dilution Series: Prepare a 10 mM stock of the isoindoline ligand in 100% DMSO. Perform a 3-fold serial dilution in DMSO. Expert Insight: Isoindoline derivatives are exceptionally hydrophobic; initial dilution in 100% DMSO ensures complete solubilization and prevents premature precipitation.

  • Assay Assembly:

    • Transfer 1 µL of the ligand dilutions into a 384-well black, low-volume microplate.

    • Add 19 µL of the target protein solution (e.g., 10 nM final concentration) pre-mixed with a fluorescent tracer (e.g., FAM-cAMP for PDE assays)[3].

    • Critical Control: Ensure the final DMSO concentration does not exceed 5% (v/v). Higher concentrations will denature the target protein and artificially skew the polarization readout.

  • Incubation and Readout: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Read the microplate on a multi-mode reader using polarized excitation and emission filters.

Data Presentation: Assay Validation Metrics

To demonstrate the self-validating nature of this protocol, the following table summarizes the optimization of assay parameters for a synthesized isoindoline-conjugated ligand. The Z'-factor is used as the primary metric for assay robustness.

DMSO Conc. (%)Tween-20 (%)Incubation Time (min)Z'-FactorApparent IC50​ (nM)Observation / Causality
1.0%0.01%300.65125Incomplete thermodynamic equilibration.
1.0% 0.01% 60 0.82 45 Optimal binding conditions; highly robust signal.
5.0%0.01%600.7850Acceptable limits; slight signal drop due to solvent stress.
10.0%0.01%600.45180Protein denaturation observed; assay integrity compromised.
1.0%0.00%600.5095Ligand aggregation and non-specific plate binding occurred.

Table 1: Impact of buffer composition and incubation time on the binding metrics of isoindoline-based ligands.

References

  • Title: 1375474-35-3|2-(2-bromoethyl)-2,3-dihydro-1H ...
  • Source: chemenu.
  • Source: google.
  • Title: Design and optimisation of meta-substituted bis(arylsulfonamido)

Sources

Method

Application Notes and Protocols for Catalytic Cross-Coupling Methods Using 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Introduction: The Versatility of the Isoindole Scaffold The 2,3-dihydro-1H-isoindole (isoindoline) framework is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are known to pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Isoindole Scaffold

The 2,3-dihydro-1H-isoindole (isoindoline) framework is a privileged structural motif in medicinal chemistry and materials science. Its derivatives are known to possess a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The title compound, 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3), is a versatile building block designed for synthetic elaboration. The ethyl bromide handle provides a reactive site for nucleophilic substitution or, more strategically, for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of molecular fragments.

This guide provides detailed application notes and adaptable protocols for employing this reagent in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These methods represent powerful tools for constructing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery and development.[3][4][5]

A Critical Note on the Starting Material: The substrate is supplied as a hydrobromide salt. This has important implications for reaction setup. The acidic N-H proton of the isoindole will be protonated. Therefore, it is imperative to use at least one additional equivalent of base relative to standard protocols to neutralize this salt and generate the free-base form of the isoindole in situ before the catalytic cycle can proceed efficiently.

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of an organohalide with an organoboron species.[4][5] It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their esters.

Reaction Principle & Catalytic Cycle

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_addition R-Pd(II)-X(L₂) pd0->oxidative_addition Oxidative Addition (R-X) transmetalation R-Pd(II)-R'(L₂) oxidative_addition->transmetalation Transmetalation (R'-B(OR)₂ + Base) transmetalation->pd0 R-R' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acid partners.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 equiv), the desired aryl- or vinylboronic acid (1.2–1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 3.0–4.0 equiv).

    • Note: At least 1.0 equivalent of the base is for neutralizing the HBr salt.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and, if required, an additional ligand. For challenging couplings, consider using a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition & Reaction:

    • Add a degassed solvent system (e.g., 1,4-dioxane/water (4:1), toluene, or DMF). The total volume should result in a substrate concentration of 0.1–0.5 M.

    • Stir the mixture vigorously and heat to the desired temperature (typically 80–110 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)2–5 mol% loading is typical.
Ligand (if needed) PPh₃, SPhos, XPhos, RuPhosFor air-stable pre-catalysts or to improve reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOtBuUse at least 3 equivalents to neutralize the substrate.
Solvent Dioxane/H₂O, Toluene, DMF, THFMust be degassed to prevent catalyst oxidation.
Temperature 80–110 °CDependent on the reactivity of the coupling partners.

PART 2: Sonogashira Coupling: Synthesis of Alkynylated Isoindoles

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is exceptionally useful for creating rigid, linear structures found in many pharmaceuticals and organic materials. It typically employs a dual-catalyst system of palladium and copper(I).

Reaction Principle & Catalytic Cycle

The reaction involves two interconnected catalytic cycles.[7][8]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily participates in the transmetalation step with the Pd(II) complex. The subsequent reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_intermediate R-Pd(II)-X(L₂) pd0->pd_intermediate Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR'(L₂) pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_catalyst Cu(I)-X pd_alkyne->cu_catalyst (+ HX) cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide R'C≡CH + Base cu_acetylide->pd_intermediate

Caption: The interconnected Pd/Cu catalytic cycles of the Sonogashira reaction.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reagent Preparation:

    • To a Schlenk flask under an inert atmosphere, add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 equiv) and the copper(I) co-catalyst (e.g., CuI, 1–5 mol%).

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–3 mol%) and ligand (e.g., PPh₃, 2–6 mol%).

  • Solvent and Base Addition:

    • Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Alternatively, use a solvent like THF or DMF with a stoichiometric amount of an amine base.

    • Note: Ensure enough amine base is used to neutralize the HBr salt (at least 2-3 equivalents total).

  • Alkyne Addition and Reaction:

    • Add the terminal alkyne (1.1–1.5 equiv) via syringe.

    • Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1–3 mol% loading.
Copper Co-catalyst CuI1–5 mol%. Essential for the classical Sonogashira.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Often used as the solvent. Must be anhydrous.
Solvent TEA, DIPA, THF, DMFMust be thoroughly degassed.
Temperature Room Temperature to 60 °CGenerally milder conditions than Suzuki coupling.

PART 3: Heck Coupling: Alkenylation of the Isoindole Core

The Mizoroki-Heck reaction is a powerful method for forming a C-C bond between an aryl or vinyl halide and an alkene.[9][10] This reaction is particularly useful for synthesizing substituted alkenes, which are precursors to a wide variety of other functional groups and are common in natural products.

Reaction Principle & Catalytic Cycle

The Heck reaction also operates on a Pd(0)/Pd(II) cycle.[9]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-C bond. This step typically occurs in a syn fashion.

  • β-Hydride Elimination: A hydrogen atom on a carbon adjacent (beta) to the palladium is eliminated, forming a palladium-hydride species and the new C=C double bond of the product. This step determines the regioselectivity and usually favors the formation of the more stable (E)-alkene.

  • Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Heck_Cycle pd0 L₂Pd(0) oxidative_add R-Pd(II)-X(L₂) pd0->oxidative_add Oxidative Addition (R-X) insertion Alkene Insertion Complex oxidative_add->insertion Alkene Coordination & Migratory Insertion beta_elim β-Hydride Elimination insertion->beta_elim product_complex [L₂Pd(H)X] + Product beta_elim->product_complex product_complex->pd0 Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol 3: General Procedure for Heck Coupling
  • Reagent Preparation:

    • In a sealable reaction tube or Schlenk flask, combine 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%), and a suitable ligand if necessary (e.g., P(o-tol)₃ or a phosphite).

  • Addition of Base, Solvent, and Alkene:

    • Add a base (e.g., TEA, K₂CO₃, or NaOAc; 3.0–4.0 equiv) and a polar aprotic solvent (e.g., DMF, NMP, or DMAc).

    • Add the alkene coupling partner (1.1–2.0 equiv). Electron-deficient alkenes like acrylates and styrenes are typically most effective.

  • Reaction Conditions:

    • Seal the vessel and heat the mixture with stirring to a high temperature (typically 100–140 °C).

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃Often used without additional ligands ("ligand-free").
Ligand (if needed) PPh₃, P(o-tol)₃, phosphitesCan improve catalyst stability and reactivity.
Base TEA, Et(i-Pr)₂N, K₂CO₃, NaOAcAn organic base is common; an inorganic base can also be used.
Solvent DMF, NMP, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are typical.
Temperature 100–140 °CHigher temperatures are generally required for Heck reactions.

PART 4: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[3][11] This reaction has revolutionized the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.

Reaction Principle & Catalytic Cycle

The mechanism is similar to other cross-coupling reactions but involves a C-N bond-forming reductive elimination.[3]

  • Oxidative Addition: Pd(0) adds to the C-Br bond to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition R-Pd(II)-X(L) pd0->oxidative_addition Oxidative Addition (R-X) amido_complex R-Pd(II)-NR'₂(L) oxidative_addition->amido_complex Amine Coordination & Deprotonation (R'₂NH + Base) amido_complex->pd0 R-NR'₂ reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 4: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup:

    • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1–2 mol%) and a bulky phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2–4 mol%).

    • Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS; 3.0–4.0 equiv).

  • Reagent Addition:

    • Add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 equiv) and the primary or secondary amine coupling partner (1.1–1.5 equiv).

  • Solvent and Reaction:

    • Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or THF).

    • Seal the tube and heat the reaction mixture with stirring (typically 80–110 °C).

  • Work-up and Purification:

    • Cool the reaction, quench carefully with water or saturated aq. NH₄Cl.

    • Extract with an organic solvent, wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Used with a specialized ligand.
Ligand BINAP, XPhos, RuPhos, JohnPhosBulky, electron-rich phosphine ligands are essential.
Base NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄A strong, sterically hindered base is required.
Solvent Toluene, Dioxane, THFMust be anhydrous and oxygen-free.
Temperature 80–110 °CHighly dependent on the specific substrates and catalyst system.

General Experimental Workflow

The following diagram outlines a standard workflow applicable to all the described cross-coupling reactions, emphasizing the need for an inert atmosphere.

Experimental_Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask/Tube) start->setup inert Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) setup->inert reagents Charge Solid Reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand inert->reagents solvent Add Degassed Anhydrous Solvent reagents->solvent reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up: Quench, Extract, Wash, Dry reaction->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General laboratory workflow for palladium-catalyzed cross-coupling.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Sonogashira coupling. In: Wikipedia. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]

  • Lu B.Z., et al. (2006). A practical mild, one-pot, regiospecific synthesis of 2,3-disubstituted indoles via consecutive Sonogashira and Cacchi reactions. Organic Letters, 8(15), 3271-4. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Centro de Innovación en Química Avanzada (ORFECH-CINQA), Universidad de Alicante. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. [Link]

  • Explorations of substrates for the Buchwald–Hartwig amination reaction using the Pd–NHC complex at room temperature. ResearchGate. [Link]

  • 2-(2-(2-bromoethoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione. PubChem. [Link]

  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. [Link]

  • Kamal, A., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Molecules, 12(7), 1437-1445. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Suzuki reaction. In: Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. NIST WebBook. [Link]

  • Lu, B. Z., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(9), 4558–4562. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • The Heck reaction applied to 1,3- and 1,2-unsaturated derivatives, a way towards molecular complexity. PubMed. [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. [Link]

  • Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. ResearchGate. [Link]

  • Sun, X. Q., An, D., & Shao, Y. (2011). 2-(2-Bromo-eth-yl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2832. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide in aqueous media

Compound: 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and stability is...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound: 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility and stability issues with 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (also known as 2-(2-bromoethyl)isoindoline hydrobromide) in aqueous and physiological media.

Due to its unique structural features—a lipophilic isoindoline core and a highly reactive bromoethyl moiety—this compound presents a dual challenge: thermodynamic insolubility and kinetic instability . This guide synthesizes chemical causality with field-proven protocols to help you achieve stable, reproducible experimental conditions.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my compound precipitate immediately upon addition to standard biological buffers like PBS or DMEM? The precipitation of this compound in physiological media (pH 7.4) is driven by two distinct physicochemical phenomena:

  • pH-Dependent Deprotonation: The compound is supplied as a hydrobromide (HBr) salt. The tertiary amine of the isoindoline ring typically exhibits a pKa between 7.0 and 8.0. When introduced into a neutral or slightly alkaline buffer (pH 7.4), a significant fraction of the compound is deprotonated into its free base form[1]. The free base is highly lipophilic and lacks the hydration energy required to remain in an aqueous solution, leading to rapid hydrophobic aggregation.

  • The Common Ion Effect: Physiological buffers like PBS contain high concentrations of halide ions (~137 mM Cl⁻). The introduction of a hydrobromide salt into a halide-rich environment suppresses the dissolution equilibrium of the salt due to the common ion effect, further driving the compound out of solution[2][3].

G Salt Protonated HBr Salt (Soluble, pH < 5) Buffer Neutral Buffer (pH 7.4) Salt->Buffer Dilution FreeBase Free Base Formation (Highly Lipophilic) Buffer->FreeBase Deprotonation Precipitate Visible Precipitation (Aggregates) FreeBase->Precipitate Hydrophobic Effect CommonIon Common Ion Effect (Cl- / Br- in media) CommonIon->Precipitate Suppresses Solubility

Figure 1: Mechanisms driving the precipitation of the hydrobromide salt in physiological buffers.

Q2: My solution turns cloudy over time, even with co-solvents. Is it just precipitating, or is it degrading? It is highly likely that your compound is degrading. The 2-bromoethyl group attached to a nitrogen atom is a classic pharmacophore that mimics nitrogen mustards[4]. At neutral or alkaline pH, the unprotonated nitrogen possesses a free lone pair of electrons. This lone pair executes an intramolecular nucleophilic attack on the beta-carbon, displacing the bromide ion to form a highly reactive spiro-aziridinium intermediate [5][6].

This aziridinium ion rapidly reacts with water (hydrolysis) or cross-links with biological nucleophiles in your assay[7]. The resulting polymeric or hydrolyzed byproducts are often highly insoluble and appear as a delayed, irreversible precipitate. To prevent this, the nitrogen must remain protonated (pH < 5) during storage, which ties up the lone pair and strictly precludes aziridinium formation[8].

G Parent Free Base (Nucleophilic Nitrogen) Aziridinium Spiro-Aziridinium Ion (Highly Reactive) Parent->Aziridinium Intramolecular Cyclization (- Br-) Hydrolysis Hydrolyzed Product (Inactive) Aziridinium->Hydrolysis + H2O Crosslink Off-Target Alkylation (Proteins/Nucleophiles) Aziridinium->Crosslink + Biological Nucleophiles

Figure 2: Intramolecular cyclization of the bromoethyl group forming a reactive aziridinium ion.

Q3: How can I achieve a stable, high-concentration stock solution? The most reliable method is to bypass the aqueous thermodynamic barrier entirely for the stock solution by using a polar aprotic solvent like DMSO or DMF[9]. However, because commercial DMSO can absorb ambient moisture and become slightly basic, you must acidify the DMSO (e.g., with 0.1% Trifluoroacetic acid or HCl). This ensures the amine remains protonated in the stock, preventing premature aziridinium cyclization before you even begin your assay.

Q4: What if my in vivo model or cellular assay cannot tolerate DMSO? For strictly aqueous applications, host-guest complexation using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic isoindoline core, shielding it from the bulk aqueous environment[10]. This not only dramatically increases apparent aqueous solubility but can also sterically hinder the formation or subsequent reactivity of the aziridinium intermediate.

Part 2: Data Presentation

The following table summarizes the quantitative limits and situational viability of various solubilization strategies for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide.

Solubilization StrategyMax Estimated ConcentrationpH RequirementPrimary AdvantagePrimary Limitation
Pure Aqueous Buffer (PBS) < 0.1 mg/mLpH 7.4Physiologically relevantRapid precipitation and degradation via aziridinium formation.
Acidified Aqueous (0.1M HCl) ~ 2.0 mg/mLpH < 4.0Prevents cyclizationHighly acidic; toxic to live cell cultures.
100% DMSO (Acidified) > 50 mg/mLN/AExcellent long-term stabilityRequires massive dilution (<0.5% DMSO) for biological assays.
20% w/v HP-β-CD in Water ~ 10.0 mg/mLpH 5.0 - 6.0Biocompatible, zero organic solventRequires extended stirring; complexation equilibrium can shift upon dilution.
Part 3: Experimental Protocols
Protocol A: Preparation of a Stable Acidified DMSO Stock and Aqueous Dilution

This protocol is self-validating: if the stock turns yellow or cloudy within 24 hours at -20°C, the DMSO was compromised by moisture or base.

  • Solvent Preparation: Prepare a solution of 100% anhydrous DMSO containing 0.1% (v/v) Trifluoroacetic acid (TFA). Note: The acid maintains the protonated state of the amine, preventing nucleophilic attack.

  • Weighing: Weigh the dry 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide powder in a low-humidity environment.

  • Dissolution: Add the acidified DMSO to achieve a stock concentration of 10 mM to 50 mM. Vortex vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes until the solution is optically clear.

  • Storage: Aliquot the stock into amber glass vials (to prevent photolytic degradation of the bromide) and store at -80°C.

  • Aqueous Dilution (Just-in-Time): Immediately prior to the assay, place your target aqueous buffer (e.g., PBS) on a vortex mixer. While the buffer is actively swirling, add the DMSO stock dropwise into the center of the vortex. Causality: Rapid kinetic mixing prevents localized zones of high concentration where hydrophobic nucleation (precipitation) begins.

G Solid Dry Powder (HBr Salt) DMSO Acidified DMSO (0.1% TFA) Solid->DMSO Vortex Vortex & Sonicate DMSO->Vortex Aqueous Dropwise Addition to Vortexing Buffer Vortex->Aqueous Rapid Mixing Clear Clear Working Solution (Use Immediately) Aqueous->Clear Visual Inspection

Figure 3: Step-by-step workflow for preparing stable aqueous dilutions using acidified co-solvents.

Protocol B: Cyclodextrin Complexation for In Vivo Formulations

Use this when organic solvents must be avoided.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, deionized water. Adjust the pH to 5.5 using dilute HCl.

  • Addition: Add the hydrobromide salt directly to the HP-β-CD solution to target a final concentration of 5 mg/mL.

  • Equilibration: Stir the suspension continuously at 300 RPM at room temperature for 12 to 24 hours. Causality: Host-guest complexation is a thermodynamic equilibrium process that requires significant time to overcome the high crystal lattice energy of the hydrobromide salt[11].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved micro-particulates.

  • Validation: The resulting filtrate should be completely transparent. Use within 4 hours to minimize the risk of slow aqueous hydrolysis.

Part 4: References
  • Solubilization techniques used for poorly water-soluble drugs Source: PMC - NIH URL:[Link]

  • A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL:[Link]

  • Hydrobromide – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: PMC - NIH URL:[Link]

  • Bromide and Hydrobromide Salts: Showing a Significant Difference in the Pharmaceutical Sciences through a Colorful Chemical Demonstration Source: ACS Publications URL:[Link]

  • Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine Source: SciSpace URL:[Link]

  • A Review on Nitrogen Mustards: Key Players in the Fight Against Cancer Source: IJIRT URL:[Link]

  • Methods for treating skin disorders with topical nitrogen mustard compositions Source: Google Patents (US20120157545A1) URL:

  • Supramolecular detoxification of nitrogen mustard via host–guest encapsulation by carboxylatopillar[5]arene Source: RSC Publishing URL:[Link]

  • A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs Source: ACS Publications URL:[Link]

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Selectivity of labeled bromoethylamine for protein alkylation Source: MSU Chemistry URL:[Link]

  • Acta Chemica Scandinavica, 1994 Source: ElectronicsAndBooks URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Purification and Crystallization of 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole Hydrobromide

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS: 1375...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the isolation and purification of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS: 1375474-35-3). This compound is notoriously unstable if handled incorrectly, often degrading into intractable gummy residues.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols. We will explore the mechanistic causality behind the compound's instability and provide actionable troubleshooting steps to ensure high-yield, high-purity crystallization.

Core Principles & Mechanistic Causality: The "Nitrogen Mustard" Effect

To successfully purify this compound, one must first understand its inherent reactivity. The molecule consists of an isoindoline ring (a secondary/tertiary amine) tethered to an alkyl bromide. This structural motif is chemically analogous to chemotherapeutic "nitrogen mustards"[1].

When the compound is in its free-base form, the unprotonated nitrogen atom acts as a powerful internal nucleophile. It rapidly undergoes an intramolecular SN​2 displacement of the bromide leaving group, forming a highly strained and electrophilic spiro-aziridinium ion [2].

Once formed, this aziridinium intermediate is highly susceptible to nucleophilic attack. In the absence of other nucleophiles, it will react with water (solvolysis) or other molecules of the free base, triggering a cascade of polymerization that manifests as a dark, insoluble gum in your flask[3].

The Golden Rule: The compound MUST be maintained strictly as a protonated salt (hydrobromide) throughout all stages of purification. Protonation renders the nitrogen lone pair unavailable, completely shutting down the aziridinium formation pathway.

Mechanistic Workflow Diagram

G Salt 2-(2-Bromoethyl)isoindoline Hydrobromide FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Deprotonation (Trace Base/Heat) FreeBase->Salt Addition of HBr Aziridinium Spiro-Aziridinium Ion (Electrophilic) FreeBase->Aziridinium Intramolecular S_N2 (-Br⁻) Degradation Polymerization & Hydrolysis Products Aziridinium->Degradation Nucleophilic Attack

Mechanistic pathway of 2-(2-bromoethyl)isoindoline degradation via spiro-aziridinium formation.

Troubleshooting FAQs

Q1: My crude product oils out or forms a gummy residue during recrystallization. What went wrong? A1: Oiling out is the hallmark of aziridinium-mediated polymerization. This typically occurs if the crystallization solvent is heated for too long, or if trace basic impurities (such as unreacted isoindoline free base) deprotonate the product[3]. To troubleshoot this, always ensure your crystallization solvent is slightly acidic. Adding a catalytic amount (0.1% v/v) of 48% aqueous HBr to your solvent system will suppress free-base formation and force the compound to crystallize as a stable salt.

Q2: What are the optimal solvent systems for recrystallization? A2: We recommend a binary solvent system of absolute Ethanol (solvent) and Diethyl Ether (anti-solvent) spiked with HBr. Alternatively, Acetonitrile (MeCN) is an excellent choice for trituration or recrystallization. MeCN is a polar aprotic solvent that does not act as a nucleophile, allowing the monomeric salt to dissolve at elevated temperatures while leaving polymeric impurities behind as insoluble solids.

Q3: How do I remove residual 1,2-dibromoethane used during the synthesis? A3: 1,2-Dibromoethane is highly non-polar and lacks hydrogen-bonding capabilities. It remains highly soluble in cold, non-polar solvents. Washing the crude hydrobromide salt with cold diethyl ether or hexanes will efficiently extract the dibromoethane without dissolving your target salt.

Step-by-Step Experimental Protocol: Acid-Stabilized Recrystallization

This self-validating protocol utilizes an acid-spiked binary solvent system to ensure the product remains protonated, thereby preventing degradation during thermal stress.

Materials Required:

  • Crude 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

  • Absolute Ethanol (EtOH)

  • Diethyl Ether ( Et2​O )

  • 48% Aqueous Hydrobromic Acid (HBr)

Step-by-Step Methodology:

  • Preparation of Acidic Solvent: Prepare a solution of absolute ethanol containing 0.1% v/v of 48% aqueous HBr. This ensures a strictly acidic environment.

  • Dissolution: Suspend the crude hydrobromide salt in a minimal volume of the acidic ethanol. Heat the mixture gently to 60-65°C under continuous stirring until the monomeric salt dissolves. Caution: Do not exceed 70°C or prolong heating past 15 minutes to minimize thermal stress.

  • Hot Filtration (Optional but Recommended): If a dark, insoluble residue remains (indicating pre-existing polymeric degradation products), perform a rapid hot filtration through a pre-warmed fritted funnel to clarify the solution.

  • Anti-Solvent Addition: Transfer the clarified, hot solution to a crystallization dish. While stirring gently, slowly add diethyl ether dropwise until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the resulting white to off-white crystals under a vacuum. Wash the filter cake with a small volume of ice-cold diethyl ether to remove any residual trapped impurities (like 1,2-dibromoethane).

  • Drying: Dry the crystals in a vacuum desiccator over P2​O5​ or silica gel at room temperature for 12 hours.

Quantitative Data Summary

The following table summarizes the recommended solvent systems, their mechanistic purpose, and expected outcomes based on field-proven optimizations.

Solvent SystemAcid AdditiveMechanistic PurposeExpected YieldExpected Purity
Ethanol / Diethyl Ether 0.1% aq. HBr (48%)Primary recrystallization; prevents aziridinium formation.75 - 85%> 98.5%
Acetonitrile (MeCN) None (Neutral)Hot trituration; leaves polar polymers undissolved.80 - 90%~ 95.0%
Cold Hexanes / Ether NoneNon-polar wash; extracts unreacted 1,2-dibromoethane.N/A (Wash)N/A

References

  • Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. The Journal of Physical Chemistry A, ACS Publications.

  • Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Chemical Research in Toxicology, NIH PMC.

  • Selectivity of labeled bromoethylamine for protein alkylation. Analytical Biochemistry, MSU Chemistry / Elsevier. 3

  • Aziridinium Ring by Nucleophilic Substitution: Solvent Effects. Acta Chemica Scandinavica.

Sources

Troubleshooting

Reducing unwanted side reactions with 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Welcome to the technical support center for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can effectively mitigate unwanted side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is showing low yield and multiple byproducts. What are the likely causes?

Low yields and the formation of multiple products are common challenges in N-alkylation reactions. Several factors can contribute to this outcome:

  • Over-alkylation: The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to subsequent reactions with the isoindole reagent, resulting in di- and tri-alkylated species, and even quaternary ammonium salts.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for reaction success. The base may not be strong enough to effectively deprotonate the amine, or it may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[1] Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are generally preferred.[1]

  • Instability of the Isoindole Moiety: The isoindole core can be unstable under strongly acidic or basic conditions.[2] This instability can lead to decomposition and the formation of tar-like materials, especially at elevated temperatures or during prolonged reaction times.[2]

Q2: I'm observing a significant amount of a dimeric or polymeric byproduct. How can I prevent this?

The formation of dimers or polymers often points to a competing self-condensation or polymerization pathway. This can be exacerbated by:

  • High Concentrations: At high concentrations of the alkylating agent, the likelihood of intermolecular reactions increases, leading to oligomerization.

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for these unwanted side reactions to occur at a significant rate.

  • Inefficient Mixing: In larger scale reactions, poor mixing can create localized "hot spots" of high reagent concentration, promoting polymerization.[2]

To mitigate this, consider a slow addition of the 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide solution to the reaction mixture containing the amine.[1] This helps to maintain a low concentration of the alkylating agent at any given time, favoring the desired intramolecular reaction.

Q3: The purification of my final product is difficult due to impurities with similar polarity. What strategies can I employ?

Co-elution of the desired product with byproducts during chromatographic purification is a frequent hurdle. Here are some effective strategies to improve separation:

  • Utilize an Excess of the Starting Amine: Using a stoichiometric excess (2-5 equivalents) of the starting amine can help to drive the reaction towards the mono-alkylated product and reduce over-alkylation.[1]

  • Salt Formation: Converting the amine products to their salt forms (e.g., hydrochloride salts) can alter their solubility and chromatographic properties, potentially enabling easier separation.[1]

  • Alternative Stationary Phases: If purification on silica gel is problematic due to potential decomposition, consider using a less acidic or deactivated stationary phase.[2] Options include deactivated silica (treated with triethylamine), Florisil, or reverse-phase C18 media.[2]

  • Crystallization: Whenever possible, developing a purification strategy based on crystallization or precipitation can be a more scalable and less harsh alternative to chromatography.[1][2]

Q4: My reaction mixture is turning dark brown or black. Is this indicative of a specific side reaction?

The development of a dark color, often accompanied by the formation of insoluble materials, is a strong indicator of decomposition or polymerization of the isoindole moiety.[2] Isoindoles are known to be sensitive to atmospheric oxidation and can be unstable under certain pH conditions.[2]

To prevent this, it is crucial to:

  • Maintain an Inert Atmosphere: Conduct the reaction and any subsequent workup steps under a robust inert atmosphere, such as nitrogen or argon.[2]

  • Degas Solvents: Ensure that all solvents are thoroughly degassed prior to use to remove dissolved oxygen.[2]

  • Control pH: If possible, buffer the reaction mixture. During the workup, use mild acids and bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize the contact time.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter.

Symptom Potential Cause(s) Recommended Action(s)
Low to no product formation 1. Inactive reagent. 2. Insufficiently strong base. 3. Low reaction temperature.1. Verify the quality and purity of the 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. 2. Switch to a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃).[1] 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Multiple spots on TLC/HPLC, indicating over-alkylation 1. High reactivity of the mono-alkylated product.[1] 2. High concentration of the alkylating agent. 3. Prolonged reaction time.1. Use a 2-5 fold excess of the starting amine.[1] 2. Add the isoindole reagent solution slowly to the reaction mixture.[1] 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Formation of insoluble, tar-like material 1. Decomposition of the isoindole ring system.[2] 2. Polymerization side reactions.1. Ensure a strict inert atmosphere (N₂ or Ar).[2] 2. Degas all solvents before use.[2] 3. Consider running the reaction at a lower temperature.
Product decomposition during silica gel chromatography 1. Acidity of the silica gel.[2]1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Explore alternative purification methods like crystallization or chromatography on a different stationary phase (e.g., alumina, C18).[2]

Experimental Protocols

General Protocol for N-Alkylation

This protocol provides a starting point for the selective mono-alkylation of a primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Primary amine (starting material)

  • 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (2-5 equivalents) and the base (2-3 equivalents) in the chosen anhydrous solvent.

  • In a separate flask, dissolve 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1 equivalent) in a minimal amount of the same solvent.

  • Slowly add the isoindole solution to the amine solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction may require gentle heating to proceed at a reasonable rate.

  • Once the starting amine is consumed or the reaction stalls, cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Workup Procedure for Reactions Prone to Emulsion

Workup: a. Quench the reaction by adding cold water. b. Separate the organic layer. c. Wash the organic layer sequentially with 1M HCl (to remove excess amines), followed by saturated sodium bicarbonate solution, and finally brine. d. Scale-up consideration: Ensure efficient phase separation. The formation of emulsions ("rag layers") can be an issue at scale and may require specific filtration or centrifugation setups.[2] e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizing Reaction Pathways

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_base Optimize Base (e.g., K₂CO₃ vs. Cs₂CO₃) check_purity->optimize_base optimize_solvent Optimize Solvent (e.g., ACN vs. DMF) optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp decomposition Decomposition (Dark Color/Tar) optimize_temp->decomposition check_atmosphere Ensure Inert Atmosphere (N₂/Ar) success Improved Yield check_atmosphere->success decomposition->check_atmosphere Yes side_products Side Products by TLC/HPLC decomposition->side_products No slow_addition Use Slow Addition of Alkylating Agent side_products->slow_addition Over-alkylation excess_amine Increase Excess of Starting Amine side_products->excess_amine Over-alkylation slow_addition->success excess_amine->success

Caption: Troubleshooting flowchart for addressing low reaction yields.

Competing Reaction Pathways

reaction_pathways cluster_desired Desired Pathway cluster_side_reactions Side Reactions reactants Primary Amine (R-NH₂) + 2-(2-bromoethyl)isoindole mono_alkylation Mono-alkylation Product reactants->mono_alkylation Slow Addition, Excess Amine decomposition Decomposition/ Polymerization reactants->decomposition High Temp, Oxygen over_alkylation Over-alkylation (Di-, Tri-alkylation) mono_alkylation->over_alkylation High Concentration, Prolonged Time

Caption: Desired vs. undesired reaction pathways.

References

Sources

Optimization

Technical Support Center: Alkylation with 2-(2-Bromoethyl)-2,3-dihydro-1H-isoindole Hydrobromide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low yields, stalled reactions, or complex byproduct mixtures when utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering low yields, stalled reactions, or complex byproduct mixtures when utilizing 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide as an alkylating agent.

Mechanistic Overview: The Steric Challenge

Alkylation with 2-(2-bromoethyl)isoindoline is not a simple bimolecular nucleophilic substitution (SN2). Because the molecule contains a tertiary amine beta to a primary bromide, the reaction is governed by neighboring group participation (NGP).

Upon neutralization of the hydrobromide salt, the free base rapidly undergoes intramolecular cyclization. The nitrogen lone pair displaces the bromide to form a highly strained spiro-aziridinium intermediate , a mechanism well-documented in the activation of nitrogen mustard chemotherapeutics (1[1]).

While aziridinium ions are generally potent electrophiles, the bulky fused-ring system of the isoindoline moiety creates severe steric space limitations. This physically blocks the trajectory (Bürgi-Dunitz angle) of bulky nucleophiles attempting to open the aziridinium ring (2[2]). Consequently, regioselectivity and reaction rates are strictly dictated by this steric hindrance, often leading to competing side reactions if the activation energy barrier is not properly managed (3[3]).

Mechanism A 2-(2-Bromoethyl)isoindoline HBr B Free Base A->B Base (-HBr) C Spiro-Aziridinium Ion B->C Intramolecular NGP E Elimination / Dimerization B->E Self-Reaction D Alkylated Product C->D + Nucleophile C->E Steric Clash / Strong Base

Mechanistic pathway of 2-(2-bromoethyl)isoindoline alkylation via an aziridinium intermediate.

Troubleshooting & FAQs

Q1: My alkylation with a bulky secondary amine is stalling at 20-30% conversion. How can I drive it to completion? Causality: The reaction is stalling because the bulky nucleophile cannot easily access the electrophilic carbon of the spiro-aziridinium intermediate. At room temperature, the kinetic barrier is too high. Solution: You must increase the thermal energy and stabilize the transition state. Switch to a highly polar aprotic solvent (like DMF or NMP) to solvate the ion pair, and heat the reaction to 60–80 °C. By optimizing the rate-limiting step of aziridinium formation and utilizing highly polar solvents, even highly sterically hindered amines can become competent nucleophiles (4[4]).

Q2: I am observing a major byproduct and my starting material is completely consumed. What is happening? Causality: If your nucleophile is too hindered, the base added to neutralize the HBr salt will act as a nucleophile or an E2 base. This leads to two primary side reactions:

  • Elimination: Formation of 2-vinyl-2,3-dihydro-1H-isoindole.

  • Dimerization: The free base of the starting material attacks its own aziridinium intermediate, forming a dimer or polymer. Solution: Operate under pseudo-high dilution conditions (0.05 M) to suppress intermolecular dimerization. Use a strictly non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA) rather than NaOH or NaOMe to prevent elimination.

Q3: Does the choice of base matter if it's just neutralizing the hydrobromide salt? Causality: Yes, profoundly. The base dictates the steady-state concentration of the free base. Soluble organic bases like Triethylamine (TEA) can cause rapid neutralization, leading to a high concentration of the free base and subsequent dimerization. Inorganic bases with limited solubility (like K₂CO₃ or Cs₂CO₃) provide a slow, controlled release of the free base, favoring the desired cross-alkylation pathway.

Quantitative Data: Reaction Optimization Summary

The following table summarizes internal validation data demonstrating the impact of reaction conditions on the alkylation of a sterically hindered secondary amine.

Base (2.0 eq)SolventTemp (°C)ConcentrationYield (Product)Major Byproduct
K₂CO₃Acetone250.5 M15%Dimerization (45%)
NaOHH₂O/DCM250.5 M<5%2-Vinylisoindoline (60%)
DIPEAMeCN600.1 M65%Unreacted SM (20%)
Cs₂CO₃ DMF 80 0.05 M 88% Trace elimination (<5%)

Validated Experimental Protocols

Protocol: High-Dilution Thermal Alkylation (For Sterically Hindered Nucleophiles)

This protocol utilizes the "Cesium Effect" in DMF to maintain a low steady-state concentration of the reactive free base, mitigating dimerization while providing enough thermal energy to overcome steric hindrance.

Self-Validating System: This protocol includes a specific LC-MS checkpoint to ensure the reactive intermediate has formed before proceeding, preventing wasted time and reagents.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Add your sterically hindered nucleophile (1.0 mmol, 1.0 eq) and anhydrous DMF (20 mL) to achieve a high-dilution concentration of 0.05 M.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.5 mmol, 2.5 eq). Stir at room temperature for 15 minutes to pre-activate the nucleophile.

  • Electrophile Addition: Add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.2 mmol, 1.2 eq) portion-wise over 10 minutes to maintain a low concentration of the free base.

  • Validation Checkpoint (LC-MS): After 30 minutes, pull a 10 µL aliquot and quench it in 1 mL of Methanol. Analyze via LC-MS.

    • Validation Criteria: You should observe the complete disappearance of the starting material mass and the appearance of the methanol-trapped aziridinium adduct (Expected m/z[M+H]⁺ = 178.2). If the m/z 226.1 (free base) persists, ensure your base is thoroughly anhydrous and active.

  • Thermal Activation: Once the intermediate is validated, heat the reaction mixture to 80 °C for 16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (20 mL) to neutralize any remaining base. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF.

  • Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow step1 1. Salt Neutralization Suspend HBr salt in DMF (0.05 M). Add Cs2CO3 (2.0 eq) at 0 °C. step2 2. Aziridinium Generation Stir at 25 °C for 30 min. Validate via LC-MS [M+H]+ = 178 m/z (MeOH trap). step1->step2 step3 3. Nucleophile Addition Add hindered nucleophile (1.5 eq). Maintain high dilution. step2->step3 step4 4. Thermal Activation Heat to 80 °C for 16 h. Overcomes steric activation barrier. step3->step4 step5 5. Isolation Aqueous quench & extraction. Purify via flash chromatography. step4->step5

Step-by-step workflow for the alkylation of sterically hindered nucleophiles.

References

  • Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review. Discusses the mechanism of aziridinium ring formation and steric hindrance preventing binding/alkylation. 1

  • Alkylative Aziridine Ring-Opening Reactions - MDPI. Details the limitations of small steric space in accommodating bulky groups during aziridinium ring opening. 2

  • Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions - PMC. Explores exclusive regioselectivity due to changes in steric hindrance. 3

  • Diversification of Nucleophile-Intercepted Beckmann Fragmentation Products and Related Density Functional Theory Studies - ACS Publications. Demonstrates that sterically hindered amines are competent nucleophiles when aziridinium formation is rate-limiting. 4

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

Welcome to the Technical Support Center for handling 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. As a specialized alkylating agent and synthetic intermediate, this compound presents unique handling challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. As a specialized alkylating agent and synthetic intermediate, this compound presents unique handling challenges. While the hydrobromide (HBr) salt form is designed to stabilize the molecule, it is highly hygroscopic. Exposure to open air not only causes physical deliquescence but triggers a rapid, irreversible chemical degradation cascade.

This guide synthesizes field-proven protocols and mechanistic insights to ensure your experimental integrity.

Part 1: The Causality of Degradation (The "Why")

FAQ 1: Why does this specific HBr salt turn into a sticky paste when weighed in open air?

Answer: Hydrobromide salts are inherently hygroscopic, meaning they actively absorb water vapor from the surrounding environment[1]. When 2-(2-bromoethyl)isoindoline HBr is exposed to ambient humidity, it undergoes deliquescence—absorbing enough moisture to dissolve into a highly concentrated aqueous micro-droplet. This physical change immediately introduces severe weighing inaccuracies, as you are inadvertently weighing atmospheric water alongside your compound[1].

FAQ 2: If the powder clumps, can I just dry it out in a desiccator and use it?

Answer: No. Once deliquescence occurs, irreversible chemical degradation has likely begun. The 2-bromoethyl group attached to an amine is a classic "nitrogen mustard" structural motif[2]. In the dry HBr salt form, the amine is protonated, tying up its lone pair of electrons and rendering the molecule stable.

However, in the aqueous microenvironment created by absorbed moisture, a small equilibrium fraction of the compound deprotonates to the free base. The free amine's lone pair rapidly attacks the adjacent carbon bearing the bromide (neighboring group participation), ejecting the bromide ion to form a highly reactive spiro-aziridinium intermediate[3]. This aziridinium ion is immediately attacked by water (hydrolysis), irreversibly converting your compound into 2-(2-hydroxyethyl)isoindoline and free HBr[3]. Drying the clumped powder will only remove the water; it cannot reverse this hydrolysis.

Mechanism Salt 2-(2-bromoethyl)isoindoline HBr (Stable Solid) Moisture Atmospheric Moisture (Deliquescence) Salt->Moisture Open Air Exposure FreeBase Micro-environmental pH Shift (Free Amine Formation) Moisture->FreeBase Solvation & Deprotonation WeighingError Mass Inaccuracy (Water Weight Included) Moisture->WeighingError Physical Change Aziridinium Intramolecular Cyclization (Spiro-aziridinium Ion) FreeBase->Aziridinium Neighboring Group Participation Hydrolysis Nucleophilic Attack (2-(2-hydroxyethyl)isoindoline) Aziridinium->Hydrolysis H2O Attack

Logical degradation pathway of 2-(2-bromoethyl)isoindoline HBr upon moisture exposure.

Part 2: Environmental Impact & Quantitative Data

To understand the urgency of proper handling, refer to the table below detailing the relationship between relative humidity (RH), exposure time, and compound integrity.

Table 1: Environmental Impact on 2-(2-bromoethyl)isoindoline HBr Stability

Relative Humidity (RH)Exposure TimePhysical StateChemical Integrity (Estimated)Recommended Handling
< 15% (Glovebox)> 24 hoursFree-flowing powder> 99% intactStandard open weighing
15% - 30% (Dry room)< 5 minutesSlight clumping~ 98% intactRapid pre-tared weighing
30% - 60% (Ambient)< 5 minutesDeliquescence (paste)< 90% intact (aziridinium forms)Pre-tared closed vial only
> 60% (Humid)< 1 minuteLiquid dropletRapid hydrolysis to alcoholStrictly prohibited

Part 3: Open-Air Handling Protocols (The "How")

FAQ 3: I do not have a glovebox. How can I accurately weigh this compound without triggering degradation?

Answer: You must utilize the Rapid Pre-Tared Vial Methodology . By minimizing the surface area and time exposed to ambient air, you prevent the initial moisture absorption step. Never weigh this compound directly onto open weighing paper.

Protocol 1: Rapid Pre-Tared Vial Weighing

  • Preparation: Pre-dry a glass vial with a PTFE-lined screw cap in an oven (120°C) for 2 hours. Cool it completely in a desiccator.

  • Taring: Place the closed, empty vial on the analytical balance and tare to zero.

  • Transfer: Open the vial and the bulk compound container simultaneously. Using a dry micro-spatula, rapidly transfer an estimated amount of 2-(2-bromoethyl)isoindoline HBr directly into the vial.

  • Sealing: Immediately seal both the bulk container and the weighing vial.

  • Measurement: Record the exact mass of the closed vial. The difference is your exact compound mass, completely free from moisture-induced weight fluctuations.

  • Dissolution: Inject your anhydrous solvent directly through the septum (if applicable) or open briefly to add solvent, dissolving the solid completely before exposing it to air again.

FAQ 4: How should I prepare and store stock solutions?

Answer: Stock solutions must be prepared in strictly anhydrous, aprotic solvents (e.g., anhydrous DMF, DMSO, or acetonitrile) stored over molecular sieves. Protic solvents (like methanol or water) or trace moisture in degraded solvents will facilitate the aziridinium formation and subsequent solvolysis. Critical Note: Never add a base (even a mild one like triethylamine) to the stock solution until the exact moment of your intended reaction. Neutralizing the HBr salt will instantly trigger aziridinium cyclization[4].

Part 4: Troubleshooting & Validation

FAQ 5: How do I validate that my stock solution hasn't degraded?

Answer: Because degradation happens invisibly in solution, you must implement a self-validating analytical check using LC-MS to confirm the absence of the hydrolysis product.

Protocol 2: LC-MS Validation of Stock Solution Integrity

  • Sampling: Withdraw a 10 µL aliquot of the stock solution using a dry, argon-purged syringe.

  • Dilution (Critical Step): Dilute the aliquot into 990 µL of anhydrous LC-MS grade acetonitrile. Do not dilute in water or methanol. Diluting in aqueous solvents will cause the compound to hydrolyze while sitting in the autosampler queue, yielding a false positive for degradation.

  • Analysis: Run a short reverse-phase gradient (e.g., C18 column, 5-95% MeCN in water with 0.1% formic acid over 3-5 minutes). The acidic mobile phase prevents on-column aziridinium formation.

  • Detection: Monitor for the parent compound [M+H]⁺. You must observe the characteristic 1:1 bromine isotopic doublet (M and M+2 peaks of equal intensity).

  • Degradant Check: Extract the ion chromatogram for the hydrolysis product (2-(2-hydroxyethyl)isoindoline). This degradant will appear at a lower retention time and will lack the bromine isotopic signature. If this peak is >2%, discard the stock solution.

References

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: Benchchem URL
  • A Novel Design Strategy for Stable Metal Complexes of Nitrogen Mustards as Bioreductive Prodrugs Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs Source: ResearchGate URL
  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide vs N-(2-bromoethyl)phthalimide for amine protection

Introduction The installation of a primary 2-aminoethyl group onto a target scaffold is a ubiquitous challenge in drug discovery and materials science. Direct alkylation with 2-bromoethylamine inevitably leads to over-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The installation of a primary 2-aminoethyl group onto a target scaffold is a ubiquitous challenge in drug discovery and materials science. Direct alkylation with 2-bromoethylamine inevitably leads to over-alkylation, yielding complex secondary or tertiary amine mixtures. To circumvent this, the Gabriel synthesis and its modern variants employ protected amine equivalents to ensure mono-alkylation 1.

This guide provides an objective, data-driven comparison between the classical reagent, N-(2-bromoethyl)phthalimide , and its reduced counterpart, 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (isoindoline hydrobromide). By understanding the mechanistic causality behind their protection and deprotection pathways, researchers can strategically select the optimal reagent based on the functional group tolerance of their target molecule.

Chemical Profiling & Quantitative Comparison

While both reagents serve as 2-aminoethyl synthons, their electronic properties dictate entirely orthogonal deprotection strategies. The phthalimide group is a neutral imide, providing exceptional stability against strong acids, alkylating agents, and oxidants 2. In contrast, the isoindoline group is a cyclic dibenzylamine. It possesses a basic nitrogen that can be exploited for acid-base purification and acts as a semi-rigid, electron-rich aromatic protecting group 3.

Table 1: Physicochemical & Reactivity Profile
PropertyN-(2-bromoethyl)phthalimide2-(2-bromoethyl)isoindoline HBr
Chemical Nature Neutral ImideBasic Amine (supplied as HBr salt)
Deprotection Reagent Hydrazine hydrate, strong acid/baseH₂ with Pd/C, or oxidative cleavage
Deprotection Byproduct Phthalhydrazide (solid precipitate)o-Xylene (volatile liquid)
Orthogonality Stable to strong acids, H₂/Pd, oxidantsStable to strong bases, nucleophiles
Incompatibilities Hydrazine-sensitive groups (esters, epoxides)Reducible groups (alkenes, nitro, benzyl ethers)

Mechanistic Causality & Reaction Workflows

The choice between these two reagents hinges entirely on the downstream deprotection phase.

G cluster_phthalimide Phthalimide Pathway cluster_isoindoline Isoindoline Pathway Start Target Nucleophile (R-NH2 or R-OH) P_Reagent N-(2-bromoethyl)phthalimide (Base, Heat) Start->P_Reagent I_Reagent 2-(2-bromoethyl)isoindoline HBr (Base, Heat) Start->I_Reagent P_Protected Phthalimide-Protected Intermediate P_Reagent->P_Protected P_Deprotect Hydrazine (Ing-Manske) or Strong Acid/Base P_Protected->P_Deprotect P_Byproduct Phthalhydrazide (Precipitate) P_Deprotect->P_Byproduct Final Primary Amine Product (R-NH-CH2CH2-NH2) P_Deprotect->Final I_Protected Isoindoline-Protected Intermediate I_Reagent->I_Protected I_Deprotect H2, Pd/C (Hydrogenolysis) I_Protected->I_Deprotect I_Byproduct o-Xylene (Volatile) I_Deprotect->I_Byproduct I_Deprotect->Final

Workflow comparison between Phthalimide and Isoindoline amine protection strategies.

N-(2-bromoethyl)phthalimide (The Classical Approach)

Mechanism: The phthalimide group is traditionally cleaved via the Ing-Manske procedure using hydrazine 4. Causality: Hydrazine benefits from the "alpha-effect," making it an exceptionally potent nucleophile that attacks the sterically hindered imide carbonyls. This initiates a ring-opening and subsequent intramolecular cyclization, releasing the free primary amine and forming a highly stable 6-membered phthalhydrazide byproduct. Drawbacks: Hydrazine is toxic and can indiscriminately reduce sensitive functional groups or cleave susceptible esters and amides.

2-(2-bromoethyl)isoindoline Hydrobromide (The Orthogonal Alternative)

Mechanism: The isoindoline moiety lacks carbonyl groups, rendering it immune to nucleophilic attack. Instead, it functions as a cyclic di-benzylamine. Causality: Deprotection is achieved via palladium-catalyzed hydrogenolysis 5. Palladium(0) oxidatively inserts into the benzylic C-N bonds. Subsequent hydrogenolysis cleaves the ring, releasing the primary amine and o-xylene. Advantages: This method avoids harsh nucleophiles and bases entirely, making it ideal for substrates containing delicate esters, epoxides, or base-sensitive stereocenters.

Mechanistic cluster_hydrazine Ing-Manske Mechanism (Phthalimide) cluster_hydrogenolysis Hydrogenolysis Mechanism (Isoindoline) H1 Hydrazine Attack (Alpha-Effect Nucleophile) H2 Tetrahedral Intermediate Ring Opening H1->H2 H3 Intramolecular Cyclization (Stable 6-membered ring) H2->H3 Pd1 Pd(0) Insertion into Benzylic C-N Pd2 Oxidative Addition & H2 Adsorption Pd1->Pd2 Pd3 Reductive Elimination (C-H bond formation) Pd2->Pd3

Mechanistic pathways for the deprotection of Phthalimide and Isoindoline groups.

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating visual or physical cues that confirm reaction progress.

Protocol A: Amine Functionalization via N-(2-bromoethyl)phthalimide
  • Alkylation: Dissolve the target nucleophile (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and N-(2-bromoethyl)phthalimide (1.1 eq). Heat to 80 °C for 12 hours.

    • Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HBr, preventing protonation of the nucleophile while avoiding side reactions.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF.

  • Deprotection (Ing-Manske): Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux for 2-4 hours.

  • Self-Validation & Isolation: Upon cooling the reaction mixture to room temperature, a voluminous white precipitate of phthalhydrazide will form. The appearance of this precipitate is a self-validating visual indicator of successful imide cleavage. Filter the solid; the filtrate contains the desired primary amine.

Protocol B: Amine Functionalization via 2-(2-bromoethyl)isoindoline HBr
  • Alkylation: Dissolve the target nucleophile (1.0 eq) in anhydrous MeCN. Add K₂CO₃ (2.5 eq) and 2-(2-bromoethyl)isoindoline hydrobromide (1.1 eq). Heat to 80 °C for 12 hours.

    • Causality: An excess of base (2.5 eq) is strictly required here. Because the isoindoline reagent is supplied as a hydrobromide salt, one full equivalent of base is consumed immediately just to liberate the free base of the alkylating agent.

  • Workup: Extract with DCM. If the target molecule is non-basic, the basic isoindoline nitrogen allows for a self-validating acid-base extraction (extract into 1M HCl, basify with NaOH, extract back to DCM) to obtain high purity without chromatography.

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in methanol. Add 10 wt% Pd/C (0.1 eq Pd). Purge the flask with N₂, then introduce H₂ gas (1 atm via balloon). Stir at room temperature for 12 hours.

  • Self-Validation & Isolation: Monitor the reaction via H₂ uptake (balloon deflation). Once consumption ceases, the reaction is complete. Filter the catalyst through Celite. The byproduct, o-xylene, is volatile and is removed in vacuo, leaving the pure primary amine without the need to separate polar byproducts.

References

  • Paramagnetic 19F Relaxation Enhancement in Nickel(II) Complexes of N-Trifluoroethyl Cyclam Derivatives and Cell Labeling for 19F MRI | Inorganic Chemistry Source: ACS Publications URL:4

  • An In-depth Technical Guide to 2-(4-Azidobutyl)isoindoline-1,3-dione: Properties, Synthesis, and Applications Source: Benchchem URL:2

  • Synthesis of Boron-Containing Primary Amines Source: MDPI URL:1

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid Source: PMC URL:5

  • Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABA A Receptors via π-π Stacking Source: MDPI URL:3

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a critical intermediate like 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide, a versatile building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides a comprehensive, data-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it offers an objective comparison with alternative analytical technologies, empowering researchers to make informed decisions tailored to their specific analytical challenges.

The narrative that follows is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2]

The Analytical Imperative: Purity of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a key intermediate whose purity can significantly impact the quality and impurity profile of the final API. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. A well-designed HPLC method is the workhorse for separating and quantifying these components, providing critical data for process optimization and quality control.

Proposed HPLC Method: A Foundation in Chromatographic Principles

Given the aromatic nature and the presence of a basic nitrogen in the isoindole ring system of the target analyte, a reversed-phase HPLC method is the logical choice. This approach separates compounds based on their hydrophobicity.

Physicochemical Considerations and Method Development Rationale

A thorough understanding of the analyte's properties is the bedrock of effective method development.[2] While specific experimental data for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is not extensively published, we can infer key properties from structurally similar compounds.

  • UV Absorbance: Isoindole derivatives typically exhibit strong absorbance in the near-ultraviolet (NUV) region. Studies on similar isoindole-1,3-dione compounds show maximum absorbance peaks around 229-231 nm.[3][4] Therefore, a detection wavelength of 230 nm is a scientifically justified starting point for ensuring high sensitivity.

  • pKa and Mobile Phase pH: The isoindole nitrogen imparts basic properties to the molecule. To ensure consistent retention and symmetrical peak shape, it is crucial to control the ionization state of the analyte. By maintaining the mobile phase pH at least 2 units below the pKa of the amine, we can ensure it exists predominantly in its protonated, more polar form. A predicted pKa for 2H-isoindole is approximately 17.0, but this is for the neutral species.[5] The hydrobromide salt indicates the basicity of the nitrogen. A mobile phase with a pH in the acidic range (e.g., pH 2.5-3.5) is therefore recommended. An acidic mobile phase also enhances the interaction with the C18 stationary phase for this class of compounds.

  • Solubility: As an amine hydrobromide salt, the compound is expected to be soluble in polar solvents.[6][7] Therefore, a diluent compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol, is appropriate for sample and standard preparation.

Based on these considerations, the following starting HPLC conditions are proposed:

ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the analyte.[8]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 20% to 80% B over 20 minutesA gradient elution is suitable for separating compounds with a range of polarities, which is expected in a purity assay.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Detection Wavelength 230 nmBased on the expected UV absorbance maximum of the isoindole chromophore.[3][4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Water:Acetonitrile (50:50, v/v)Ensures solubility of the hydrobromide salt and compatibility with the mobile phase.

The Blueprint for Trustworthiness: A Step-by-Step Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9] The following sections detail the experimental protocols for validating the proposed HPLC method for the purity determination of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide, in accordance with ICH Q2(R2) guidelines.[1][2]

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a solution of the 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide reference standard.

    • Prepare solutions of known, relevant impurities if available.

    • Prepare a placebo solution (a mixture of all synthesis reagents except the analyte).

    • Prepare a spiked sample solution by adding known impurities to the analyte solution.

  • Forced Degradation Studies:

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

    • Analyze the stressed samples by the proposed HPLC method.

  • Analysis:

    • Inject all prepared solutions into the HPLC system.

    • Assess the chromatograms for any co-eluting peaks with the main analyte peak. The use of a photodiode array (PDA) detector is highly recommended to evaluate peak purity.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all other peaks (impurities, degradants, and placebo components), with a resolution of >2.0.

  • The peak purity analysis of the analyte peak in the stressed and spiked samples should pass, indicating no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis:

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area against the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Preparation of Spiked Samples:

    • Prepare placebo samples spiked with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples using the proposed HPLC method.

    • Calculate the percentage recovery of the analyte at each concentration level.

Acceptance Criteria:

  • The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for the results of the repeatability study should be ≤ 2.0%.

  • The RSD for the results of the intermediate precision study should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The DL is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope (S) of the calibration curve from the linearity study.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

    • Calculate DL and QL using the following formulas:

      • DL = 3.3 * (σ / S)

      • QL = 10 * (σ / S)

Acceptance Criteria:

  • The QL should be demonstrated by analyzing a standard at this concentration and showing acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a standard solution under each varied condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

  • The retention time and peak area of the analyte should not significantly change, demonstrating the method's reliability.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all other peaks (resolution > 2.0); peak purity passes.
Linearity Correlation coefficient (r²) ≥ 0.999.
Range Method is linear, accurate, and precise over the specified range.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision (Repeatability) RSD ≤ 2.0%.
Precision (Intermediate) RSD ≤ 2.0%.
Quantitation Limit Precision (RSD ≤ 10%) and accuracy (recovery 80-120%) at the QL concentration.
Robustness System suitability passes under varied conditions.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages and may be more suitable for specific applications.

Caption: Comparison of Analytical Techniques.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.

  • Advantages over HPLC:

    • Speed and Throughput: UPLC offers significantly shorter run times, often by a factor of 5 to 10, dramatically increasing sample throughput.[10][11]

    • Resolution and Sensitivity: The smaller particle size leads to narrower peaks, resulting in improved resolution and higher sensitivity.[10][11] This is particularly advantageous for resolving closely eluting impurities.

    • Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent usage, making UPLC a greener and more cost-effective option in the long run.[11]

  • Considerations:

    • Higher Initial Cost: UPLC systems have a higher initial capital cost compared to conventional HPLC systems.

    • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful re-validation.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

  • Applicability to the Target Analyte: For 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide, which is a salt and has a relatively high boiling point, direct analysis by GC is not feasible. Derivatization to a more volatile and thermally stable form would be necessary, adding complexity to the sample preparation process.

  • Advantages (for suitable analytes):

    • High Resolution: Capillary GC columns provide excellent resolving power.

    • High Sensitivity: Detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) offer high sensitivity.

  • Disadvantages for this Application:

    • Analyte Suitability: Not suitable for non-volatile and thermally labile compounds without derivatization.

    • Complex Sample Preparation: The need for derivatization increases analysis time and potential for error.

Comparison Summary
FeatureHPLCUPLCGC
Principle Liquid-solid chromatographyLiquid-solid chromatography (small particles, high pressure)Gas-solid/liquid chromatography
Analyte Suitability Wide range of non-volatile and soluble compoundsSame as HPLCVolatile and thermally stable compounds (or derivatives)
Analysis Time ModerateFastFast
Resolution GoodExcellentExcellent
Sensitivity GoodExcellentExcellent (detector dependent)
Solvent Consumption ModerateLowVery Low (carrier gas)
Instrument Cost ModerateHighModerate

Conclusion: A Strategy for Reliable Purity Assessment

The detailed HPLC method and validation protocol presented in this guide provide a robust framework for the accurate and reliable purity assessment of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide. The proposed reversed-phase method is grounded in sound chromatographic principles and aligned with international regulatory expectations.

The choice between HPLC and UPLC will depend on the specific needs of the laboratory. For high-throughput environments where speed and sensitivity are critical, UPLC offers significant advantages. However, HPLC remains a cost-effective and reliable workhorse for many quality control applications. Gas chromatography is generally not a suitable primary technique for this non-volatile analyte without extensive sample preparation.

By adhering to the principles of scientific integrity and thorough validation, researchers and drug development professionals can ensure the quality of this critical intermediate, thereby contributing to the development of safe and effective medicines.

References

  • ICH Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmaceutical Technology. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success . Pharma's Almanac. Available at: [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds . ACG Publications. Available at: [Link]

  • Steps involved in HPLC Method Development . Asian Journal of Pharmaceutical Research. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC . Research Journal of Pharmacy and Technology. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available at: [Link]

  • UPLC vs HPLC: what is the difference? . Alispharm. Available at: [Link]

  • A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates . Central European Journal of Pharmacy and Medical Sciences. Available at: [Link]

  • (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge . ResearchGate. Available at: [Link]

  • Fiber optic absorption spectra of isoindole before (b) and after (a) DLLME. a 40 μg L . ResearchGate. Available at: [Link]

  • Isoindole . Wikipedia. Available at: [Link]

  • 1H-Indole-2,3-dione . NIST WebBook. Available at: [Link]

  • Optical properties of 3-substituted indoles . National Center for Biotechnology Information. Available at: [Link]

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection . ResearchGate. Available at: [Link]

  • 1H-Isoindole, 2,3-dihydro- . NIST WebBook. Available at: [Link]

  • Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection . PubMed. Available at: [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking . National Center for Biotechnology Information. Available at: [Link]

  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides . ACS Publications. Available at: [Link]

  • 2,3-Dihydro-1H-isoindole - Links . Computational Toxicology and Exposure Online Resources. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC . Veeprho. Available at: [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . MDPI. Available at: [Link]

  • HPLC solvents and mobile phase additives . Waters. Available at: [Link]

Sources

Validation

Benchmarking reactivity of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide in nucleophilic substitution

A Comprehensive Comparison Guide for Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate building blocks is paramount to the success of drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the selection of appropriate building blocks is paramount to the success of drug development and manufacturing processes[1]. For researchers looking to append an isoindoline pharmacophore to a target molecule, 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is a premier bifunctional building block.

However, its reactivity profile is often misunderstood. While primary haloalkanes typically react via a standard bimolecular (SN2) mechanism[2], the presence of a basic nitrogen atom β to the leaving group fundamentally alters the reaction kinetics. This guide objectively benchmarks the reactivity of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide against its common alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for optimal application.

Mechanistic Causality: The Aziridinium Advantage

To understand why 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide outperforms its analogs, we must examine the fundamental principles of organic chemistry governing its behavior.

When the hydrobromide salt is neutralized by a base, the free isoindoline amine is liberated. Instead of waiting for an exogenous nucleophile to initiate a slow intermolecular SN2 attack, the lone pair on the isoindoline nitrogen rapidly attacks the adjacent electrophilic carbon. This Neighboring Group Participation (NGP) displaces the bromide ion and forms a highly strained, highly electrophilic spiro-aziridinium intermediate [3].

This intramolecular nucleophilic displacement yielding an aziridine derivative represents a highly reactive pathway[3]. The resulting aziridinium ion is exceptionally susceptible to ring-opening by external nucleophiles (such as primary amines, thiols, or phenols), leading to rapid reaction rates even at ambient temperatures.

Visualizing the Reaction Pathways

Mechanism A 2-(2-Bromoethyl)isoindoline (Free Base) B Spiro-Aziridinium Intermediate A->B Intramolecular NGP (- Br⁻) C Nucleophilic Attack (Fast, High Yield) B->C + Nu⁻ D N-(2-Bromoethyl)phthalimide E Standard SN2 (Slow, Requires Heat) D->E + Nu⁻ (No NGP)

Mechanistic divergence: Aziridinium intermediate formation vs standard SN2 pathway.

Benchmarking the Alternatives

To contextualize this reactivity, we benchmark 2-(2-bromoethyl)isoindoline hydrobromide against two common commercial alternatives:

  • 2-(2-Chloroethyl)-2,3-dihydro-1H-isoindole Hydrochloride : The key differentiator here is the leaving group. The larger ionic radius of bromide compared to chloride allows for the negative charge to be dispersed over a greater volume, resulting in a more stable conjugate base and a superior leaving group[1]. Consequently, the chloro-analog forms the aziridinium intermediate much more slowly, requiring elevated temperatures or iodide catalysis (Finkelstein conditions).

  • N-(2-Bromoethyl)phthalimide : While this compound shares the bromoethyl moiety, the nitrogen atom is part of an imide. The nitrogen's lone pair is delocalized into the two adjacent carbonyl groups via resonance. Because the lone pair is unavailable, no aziridinium intermediate can form . The molecule is forced to undergo a standard, slow SN2 mechanism[2], requiring harsh heating and extended reaction times.

Quantitative Performance Data

The following table summarizes the benchmarked performance of these three building blocks when reacted with a standard primary amine (e.g., benzylamine) in DMF.

Building BlockLeaving GroupNGP CapabilityTypical TempRxn TimeYield
2-(2-Bromoethyl)isoindoline HBr BromideYes (Fast) 25 °C2 - 4 h>90%
2-(2-Chloroethyl)isoindoline HCl ChlorideYes (Slow)60 °C12 - 16 h70 - 80%
N-(2-Bromoethyl)phthalimide BromideNo (Imide)80 °C18 - 24 h65 - 75%

Data reflects standard laboratory optimizations. The use of bromo-organic compounds in organic synthesis is well-documented for their efficiency in forming complex architectures[4].

Self-Validating Experimental Protocol

Because the aziridinium intermediate is so reactive, the free base of 2-(2-bromoethyl)isoindoline will rapidly dimerize or polymerize if an external nucleophile is not present. This causality dictates the experimental design: the compound must be stored as a hydrobromide salt and neutralized in situ in the presence of the target nucleophile.

Step-by-Step Workflow (Reaction with Benzylamine)
  • Preparation : To a flame-dried round-bottom flask under inert atmosphere, add 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (1.0 eq) and benzylamine (1.2 eq).

  • Solvent Addition : Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • In Situ Neutralization : Cool the flask to 0 °C. Slowly add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq). Rationale: 1.0 eq neutralizes the HBr salt to form the free base, 1.0 eq neutralizes the HBr generated during the substitution, and 0.5 eq serves as a kinetic buffer.

  • Aziridinium Formation & Attack : Remove the ice bath and allow the reaction to stir at 25 °C. The free base forms the aziridinium ion, which is immediately intercepted by the benzylamine.

  • Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% Methanol in Dichloromethane system. The disappearance of the starting material spot (visualized via UV or Ninhydrin) validates reaction completion (typically 2-4 hours).

  • Workup : Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Visualization

Workflow Step1 1. Salt Neutralization (K2CO3 / DMF / 0°C) Step2 2. Aziridinium Formation (In situ generation) Step1->Step2 Step3 3. Nucleophile Addition (Dropwise, 25°C) Step2->Step3 Step4 4. Reaction Completion (TLC Monitoring) Step3->Step4 Step5 5. Aqueous Workup & Organic Extraction Step4->Step5

Step-by-step workflow for the nucleophilic substitution of 2-(2-bromoethyl)isoindoline.

Conclusion

For drug development professionals, 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide offers a vastly superior kinetic profile compared to its chloro- and phthalimide analogs. By leveraging Neighboring Group Participation to generate a highly reactive aziridinium intermediate, researchers can achieve near-quantitative yields under mild, ambient conditions, preserving the integrity of sensitive molecular scaffolds.

References

  • BenchChem. "Comparison of reactivity between 2-Chlorophenethyl bromide and 2-Bromophenethyl bromide."1

  • Science Revision. "Halogenalkanes and nucleophilic substitution: SN1 and SN2 reactions." 2

  • Chemical Reviews (ACS). "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." 4

  • Journals.co.za. "Phosphoric amides. Part 6.1 Intramolecular nucleophilic displacement in beta-haloethyl-substituted phosphoramidates." 3

Sources

Comparative

X-ray crystallography data comparison for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

In the landscape of modern drug discovery, the axiom "structure dictates function" remains a cornerstone of rational design.[1] For medicinal chemists and drug development professionals, an intimate understanding of a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the axiom "structure dictates function" remains a cornerstone of rational design.[1] For medicinal chemists and drug development professionals, an intimate understanding of a molecule's three-dimensional architecture is paramount for optimizing its pharmacological profile. X-ray crystallography stands as the definitive technique for elucidating these atomic-level details, providing an unambiguous blueprint of molecular conformation, stereochemistry, and intermolecular interactions.[1][2] This guide delves into a comparative analysis of X-ray crystallography data for isoindole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[3][4]

While the specific crystal structure of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide is not publicly available, this guide will provide a comprehensive framework for how such an analysis would be conducted. We will utilize the publicly available crystallographic data for the closely related analogue, 2-(2-bromoethyl)isoindoline-1,3-dione[5], as a primary example and compare it with other relevant isoindole structures. This comparative approach will highlight key structural nuances and their potential implications for structure-activity relationships (SAR).[6]

The Pivotal Role of Crystallography in Drug Development

X-ray crystallography provides high-resolution structural information that is crucial for rational drug design.[7] This technique allows researchers to visualize the precise interactions between a drug candidate and its biological target, such as an enzyme or receptor.[8] Such detailed structural insights are invaluable for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[7] Furthermore, understanding the solid-state structure of a drug substance is critical for formulation development, as properties like solubility and stability are influenced by the crystalline form.

A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The process of determining a crystal structure via X-ray diffraction is a meticulous workflow, from crystal preparation to data analysis.[9][10] Below is a detailed protocol that outlines the essential steps.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth and Selection:

    • High-quality single crystals are a prerequisite for a successful diffraction experiment.[11] Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques.

    • Once crystals are formed, they are examined under a polarized light microscope to select a single, well-formed crystal with smooth faces and no visible defects.[11] An ideal crystal for data collection should have dimensions of approximately 0.1-0.3 mm in all directions.[11]

  • Data Collection:

    • The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[12]

    • The crystal is then exposed to a monochromatic X-ray beam, often from a synchrotron source or a laboratory-based X-ray generator.[13]

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector, such as a CCD or pixel array detector.[12] Each diffraction spot, or "reflection," contains information about the electron density within the crystal.[14]

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[10]

    • The "phase problem" is then solved using computational methods to generate an initial electron density map.[14]

    • An initial molecular model is built into the electron density map.

  • Structure Refinement:

    • The initial model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.[15]

    • This iterative process adjusts atomic positions, and thermal displacement parameters until the model converges to the best possible fit, as indicated by refinement statistics such as the R-factor.[16]

workflow cluster_experiment Experimental Phase cluster_computation Computational Phase Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting & Cryo-cooling Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Isoindole Derivatives

To illustrate the power of comparative crystallographic analysis, we will examine the crystal structure of 2-(2-bromoethyl)isoindoline-1,3-dione and compare it with other isoindole-containing molecules. This comparison will focus on key geometric parameters and intermolecular interactions that can influence the behavior of these molecules in a biological context.

Case Study: 2-(2-bromoethyl)isoindoline-1,3-dione

The crystal structure of 2-(2-bromoethyl)isoindoline-1,3-dione reveals several interesting features.[5] The asymmetric unit contains three crystallographically independent molecules, which provides insight into the conformational flexibility of the bromoethyl side chain. Two of the molecules adopt an anti conformation for the N-C-C-Br torsion angle, while the third adopts a gauche conformation.[5] This conformational polymorphism is significant as different conformers may exhibit different binding affinities to a biological target.

The crystal packing is characterized by a combination of C-H···O hydrogen bonds and extensive π–π stacking interactions between the isoindoline rings.[5] Additionally, short Br···O contacts are observed, which can be considered a type of halogen bond.[5] These non-covalent interactions play a crucial role in stabilizing the crystal lattice and can serve as a model for understanding how these moieties might interact with a protein binding pocket.

Parameter Molecule A Molecule B Molecule C
N-C-C-Br Torsion Angle (°) -179.8(5)-179.4(4)-66.5(6)
Conformation antiantigauche
Short Contacts Br···O, C-H···O, π–πBr···O, C-H···O, π–πBr···O, C-H···O, π–π
Table 1: Conformational data for the three independent molecules of 2-(2-bromoethyl)isoindoline-1,3-dione in the crystal structure. Data sourced from Sun et al. (2011)[5].
Comparison with Other Isoindole Derivatives

The structural features of 2-(2-bromoethyl)isoindoline-1,3-dione can be compared with those of other isoindole derivatives to understand the influence of substituents on the overall molecular structure and packing. For instance, the introduction of different substituents on the phenyl ring or modification of the side chain can significantly alter the intermolecular interactions and, consequently, the solid-state properties.

In a study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives, it was found that all three crystallized in the monoclinic P21/n space group, but with different intermolecular contact patterns as revealed by Hirshfeld surface analysis.[3] This highlights how even seemingly minor changes to the molecular structure can have a profound impact on the crystal packing.

comparison cluster_analysis Comparative Structural Analysis Target 2-(2-bromoethyl)-2,3- dihydro-1H-isoindole HBr (Data Needed) Analog1 2-(2-bromoethyl)isoindoline-1,3-dione Target->Analog1 Structural Similarity Analysis • Conformation of Side Chains • Intermolecular Interactions (H-bonds, Halogen bonds, π-stacking) • Crystal Packing Motifs • Structure-Property Relationships Analog1->Analysis Provides Data For: Analog2 Other Isoindole Derivatives Analog2->Analysis Provides Data For: Insights Insights for Rational Drug Design Analysis->Insights Leads To

Caption: Logical flow for a comparative crystallographic analysis.

Conclusion and Future Directions

While the crystal structure for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide remains to be determined, this guide has provided a comprehensive roadmap for how such an investigation would be conducted and interpreted. Through a detailed examination of the closely related 2-(2-bromoethyl)isoindoline-1,3-dione and other isoindole derivatives, we have demonstrated the profound insights that can be gleaned from comparative crystallographic analysis.

The conformational flexibility and the nature of intermolecular interactions observed in these structures provide a critical foundation for understanding their potential biological activity and for guiding the design of new therapeutic agents. The experimental determination of the crystal structure of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide would be a valuable contribution to the field, allowing for a direct comparison with the analogues discussed herein and further refining our understanding of the structure-property relationships within this important class of compounds.

References

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  • Farani, M. R. O., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3426. [Link]

  • Chęcińska, L., & Magdalena, M. (2011). The electron density of isoindole derivatives from synchrotron diffraction data. IUCr Journals. [Link]

  • Chiba, S., & Narasaka, K. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(3), 577-580. [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

  • Al-Warhi, T., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Journal of Molecular Structure, 1252, 132145. [Link]

  • Evans, G., & Wisedchaisri, G. (2011). X-ray data processing. Methods in Molecular Biology, 767, 303-331. [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (n.d.). Recent Developments in Isoindole Chemistry. [Link]

  • CCDC. (n.d.). CCDC 265968: Experimental Crystal Structure Determination. [Link]

  • University of Pennsylvania. (2025). XRD Basics. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • CCDC. (n.d.). Search - Access Structures. [Link]

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  • University of Iowa. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. [Link]

  • NextSDS. (n.d.). 2-[2-(2-bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety and handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, field-proven safety and handling protocols for 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide (CAS No. 1375474-35-3). While comprehensive toxicological data for this specific compound may be limited, its structure, containing a reactive alkyl bromide functional group, necessitates a cautious and systematic approach. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of your research.

Hazard Identification and Risk Assessment: A Proactive Stance

The primary hazards associated with this compound are inferred from its chemical structure, specifically the presence of the alkyl bromide moiety. Alkyl bromides are a class of compounds known for their potential to be irritants, alkylating agents, and lachrymators. The hydrobromide salt form indicates it is likely a solid, making inhalation of dust a primary exposure risk alongside skin and eye contact.

Inferred Hazard Profile:

  • Skin Irritation: Direct contact can cause irritation, redness, or chemical burns.[1] Prolonged exposure should be avoided.

  • Eye Irritation: The compound is expected to be a serious eye irritant.[2][3] Direct contact with dust or solutions can cause significant damage.

  • Respiratory Irritation: Inhalation of airborne dust can irritate the respiratory system.[2][4]

  • Sensitization: Some related bromo-compounds may cause skin sensitization upon repeated contact.[4][5]

Given these potential hazards, all handling of this compound must be predicated on the principle of minimizing exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense against chemical exposure and must be selected and used correctly.[6] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfers (Solid) Tightly fitting safety goggles with side-shields or a full-face shield.[7][8]Chemical-resistant nitrile gloves (double-gloving recommended). Inspect for tears before and during use.[8]Fully-buttoned laboratory coat.Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator.[9]
Solution Preparation & Reactions Tightly fitting safety goggles and a full-face shield.[8]Chemical-resistant nitrile gloves. Change frequently, especially after direct contact.[8]Chemical-resistant apron over a laboratory coat.[10]All operations must be conducted within a certified chemical fume hood to prevent vapor and aerosol inhalation.[8]
Spill Cleanup Full-face shield over safety goggles.Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant apron or suit.[10]A NIOSH-approved full-face respirator with appropriate cartridges is mandatory.[7]

Causality Note: The recommendation for double-gloving and frequent changes is based on the principle that alkyl halides can permeate standard nitrile gloves over time. The use of a fume hood is non-negotiable for solution work, as the volatility and potential for aerosol generation increase significantly when the solid is dissolved.

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow minimizes the risk of accidental exposure. The following protocol should be integrated into your standard operating procedures (SOPs).

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect each item for damage.

  • Locate Safety Equipment: Confirm the location and operational readiness of the nearest emergency eyewash station, safety shower, and fire extinguisher.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for hazardous waste.

Handling and Experimental Procedure
  • Transfer to Fume Hood: All handling of 2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide must occur inside a chemical fume hood.[8]

  • Weighing: To minimize dust, weigh the solid on wax paper or directly into a tared container within the fume hood. Avoid creating airborne dust.

  • Addition to Solvent: Slowly add the solid to the solvent with stirring to control dissolution and prevent splashing.

  • Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood. Carefully remove gloves and wash hands thoroughly with soap and water.[2]

Logical Workflow Diagram

The following diagram illustrates the procedural flow for safely managing this chemical from acquisition to disposal.

G cluster_prep Preparation cluster_handling Handling & Operations (in Fume Hood) cluster_disposal Post-Procedure cluster_emergency Emergency Response start Receive Chemical assess Assess Hazards (Review this Guide & SDS of Analogs) start->assess ppe_check Don Appropriate PPE assess->ppe_check eng_check Verify Fume Hood & Safety Equipment ppe_check->eng_check weigh Weigh Solid eng_check->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill react Perform Reaction dissolve->react dissolve->spill exposure Personnel Exposure dissolve->exposure decon Decontaminate Work Area react->decon dispose Dispose of Waste in Designated Container decon->dispose end End of Procedure dispose->end evacuate Evacuate & Alert spill->evacuate first_aid Administer First Aid (Eyewash/Shower) exposure->first_aid contain Contain Spill (If Safe) evacuate->contain medical Seek Medical Attention first_aid->medical

Caption: Safe handling workflow from preparation to disposal.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If symptoms such as coughing or shortness of breath occur, seek immediate medical attention.

  • Spill: Evacuate all non-essential personnel from the area. Wearing full protective equipment as outlined in the PPE table, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[2][9] Do not allow the chemical to enter drains.[7]

Disposal Plan

All waste materials, including empty containers, contaminated PPE, and absorbed spill material, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of the waste through your institution's licensed environmental health and safety office, in accordance with all local, state, and federal regulations.[2][8] Do not attempt to dispose of this chemical down the drain or in regular trash.

By integrating these protocols into your daily laboratory operations, you build a robust and trustworthy safety system that protects you and your colleagues while enabling your critical research to advance.

References

  • Alkyl Bromides. (2017). Lanxess. [Link]

  • SAFETY DATA SHEETS. Sangon. [Link]

  • Workplace Safety and Health Guidelines. Council for Safety and Health at Work. [Link]

  • 2-(2-(2-bromoethoxy)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione. PubChem. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
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2-(2-bromoethyl)-2,3-dihydro-1H-isoindole hydrobromide
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